JCP174
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-amino-4-chloro-3-propoxyisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOWUFTZOHGGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JCP174 (CBP-174): An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Development of JCP174 (CBP-174) was discontinued by Connect Biopharma in May 2024.[1] As a result, publicly available in-depth technical data, including detailed experimental protocols and comprehensive quantitative results, is limited. This guide provides a summary of the available information and the generally understood mechanism of action for histamine H3 receptor antagonists.
Executive Summary
This compound, also known as CBP-174, is a highly selective, peripherally acting histamine H3 receptor (H3R) antagonist that was under development for the oral treatment of chronic pruritus (itch) associated with allergic and inflammatory skin conditions, such as atopic dermatitis.[2] The core mechanism of action of this compound is the blockade of H3 receptors, which are primarily inhibitory autoreceptors on histaminergic neurons. By antagonizing these receptors, this compound was expected to increase histamine release in the skin, which, contrary to the pro-pruritic effects of histamine via H1 receptors, is thought to have an anti-pruritic effect through other mechanisms. Preclinical studies in mice demonstrated a reduction in scratching behavior. A Phase 1 single ascending dose (SAD) clinical trial in healthy adults showed that CBP-174 was safe and well-tolerated.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
The primary pharmacological target of this compound is the histamine H3 receptor (H3R). H3Rs are G-protein coupled receptors (GPCRs) coupled to the Gi/o protein.[3][4] They are predominantly expressed in the central nervous system, but are also found in the peripheral nervous system, including on sensory neurons in the skin.[4][5]
2.1 Signaling Pathway
In its natural state, the H3 receptor acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4][6] It can also function as a heteroreceptor, modulating the release of other neurotransmitters.[4] When activated by histamine, the H3R's associated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of protein kinase A (PKA) and modulates downstream signaling pathways, ultimately inhibiting neurotransmitter release.
This compound, as an H3R antagonist, binds to the receptor but does not activate it, thereby blocking the inhibitory effect of endogenous histamine. This disinhibition leads to an increased release of histamine from histaminergic nerve terminals. The anti-pruritic effect of H3R antagonists is thought to be mediated by the subsequent activation of other histamine receptors on sensory nerves or other cells in the skin, leading to a dampening of the itch signal.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Connect Biopharma Reports Detailed Positive Dataset from the Global Phase 2b Trial of CBP-201 in Adult Patients with Moderate-to-Severe Atopic Dermatitis - BioSpace [biospace.com]
- 3. scispace.com [scispace.com]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. Expression and function of histamine and its receptors in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of c-Jun N-terminal Kinase (JNK) Inhibitors
Disclaimer: Initial searches for "JCP174" did not yield a specific molecule. This guide focuses on the function of c-Jun N-terminal kinase (JNK) inhibitors, a class of molecules relevant to researchers, scientists, and drug development professionals. The data and protocols provided are based on publicly available information for well-characterized JNK inhibitors and are intended to serve as a comprehensive template.
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] They are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet (UV) radiation, osmotic shock, and heat shock.[1] The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1][2] Consequently, inhibitors of the JNK pathway are of significant interest for the therapeutic intervention in numerous diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer.[2][3]
This technical guide provides an in-depth overview of the JNK signaling pathway, the mechanism of action of JNK inhibitors, quantitative data for representative inhibitors, and detailed experimental protocols for their characterization.
The JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. It is initiated by the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K, in turn, dually phosphorylates a JNK on a threonine and a tyrosine residue within its activation loop, leading to its activation.
Activated JNKs can then phosphorylate a variety of substrate proteins, including transcription factors, mitochondrial proteins, and other cellular components. A primary and well-characterized substrate of JNK is the transcription factor c-Jun.[1] Phosphorylation of c-Jun by JNK enhances its stability and transcriptional activity, leading to the expression of genes involved in cell survival, proliferation, and apoptosis.
Mechanism of Action of JNK Inhibitors
JNK inhibitors can be broadly classified into two categories based on their mechanism of action:
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of JNK, preventing the binding of ATP and subsequent phosphorylation of JNK substrates. Most JNK inhibitors in clinical development are ATP-competitive.
-
Substrate-Competitive Inhibitors: These inhibitors, often peptide-based, are derived from JNK-interacting proteins (JIPs). They bind to the substrate-binding domain of JNK, thereby preventing the phosphorylation of its natural substrates like c-Jun.
Quantitative Data for Representative JNK Inhibitors
The following table summarizes the in vitro inhibitory activity of several well-characterized JNK inhibitors against the three JNK isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the respective JNK isoform by 50%.
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| SP600125 | ATP-Competitive | 40 | 40 | 90 | [1][4][5][6][7][8] |
| AS601245 | ATP-Competitive | 150 | 220 | 70 | [4][9][10][11] |
| JNK-IN-8 | Covalent | 4.7 | 18.7 | 1 | [1][4][8][12][13][14][15] |
Experimental Protocols
The characterization of JNK inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific JNK isoform. The amount of ADP produced in the kinase reaction is quantified using a luminescent signal.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., ATF2)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[16]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (JNK inhibitor)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the JNK enzyme solution to each well.
-
Add 2 µL of a mixture of the JNK substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
This assay assesses the ability of a JNK inhibitor to block the JNK signaling pathway in a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
Materials:
-
Cell line of interest (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., anisomycin, UV radiation)
-
Test compound (JNK inhibitor)
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[17]
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-JNK, anti-phospho-JNK, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a JNK pathway activator for the appropriate time (e.g., 30 minutes with anisomycin).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
The therapeutic potential of a JNK inhibitor is evaluated in animal models of disease. The choice of model depends on the intended therapeutic indication.
General Protocol Outline:
-
Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest (e.g., lipopolysaccharide-induced inflammation, xenograft tumor model).[6][18]
-
Dosing and Administration: Determine the optimal dose, route of administration (e.g., oral, intraperitoneal), and dosing frequency of the JNK inhibitor based on pharmacokinetic and pharmacodynamic (PK/PD) studies.
-
Treatment and Monitoring: Administer the JNK inhibitor to the animals and monitor disease progression using relevant endpoints (e.g., tumor volume, inflammatory markers, behavioral tests).
-
Tissue Analysis: At the end of the study, collect tissues for histological and biochemical analysis to assess the effect of the inhibitor on the target pathway and disease pathology.
Conclusion
JNK inhibitors represent a promising class of therapeutic agents for a variety of diseases. The in-depth characterization of these molecules, through a combination of in vitro and in vivo studies as outlined in this guide, is essential for their successful development. The provided data and protocols serve as a foundational resource for researchers and scientists working in the field of JNK-targeted drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. SP600125 ≥98% (HPLC), solid, JNK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. stemcell.com [stemcell.com]
- 14. stemcell.com [stemcell.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
JCP174: A Technical Guide to Target Pathway Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target pathway identification for JCP174, a potent and irreversible inhibitor of serine hydrolases. This compound has emerged as a critical chemical tool for studying the functional roles of Acyl-protein thioesterases (APTs), enzymes that regulate protein S-palmitoylation. This dynamic post-translational modification is integral to protein stability, trafficking, and signaling, with significant implications in cancer biology and infectious diseases.
Executive Summary
This compound is a chloroisocoumarin compound that functions as a mechanism-based, irreversible inhibitor of a specific class of serine hydrolases known as Acyl-protein thioesterases (APTs). Its primary molecular targets in humans are Acyl-protein thioesterase 1 (HsAPT1) and Acyl-protein thioesterase 2 (HsAPT2) . In the parasite Toxoplasma gondii, the orthologous target is palmitoyl protein thioesterase-1 (TgPPT1) .[1][2][3][4][5][6] this compound exerts its inhibitory effect through a "double-hit" covalent modification of the catalytic serine residue within the active site of these enzymes.[1] This irreversible inhibition makes this compound a valuable tool for probing the physiological and pathological roles of APTs and the broader protein S-palmitoylation pathway.
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives has been quantified against its primary targets, HsAPT1 and HsAPT2. The following tables summarize the key quantitative data from published studies.
| Compound | Target Enzyme | IC50 (μM) | Pre-incubation Time | Mechanism of Inhibition | Reference |
| This compound | HsAPT1 | 1.7 | 30 min | Irreversible Covalent | [2] |
| This compound | HsAPT2 | 0.75 | 30 min | Irreversible Covalent | [2] |
| This compound-alk | HsAPT1 | 0.925 | Not Specified | Irreversible Covalent | [2] |
| This compound-alk | HsAPT2 | 0.498 | Not Specified | Irreversible Covalent | [2] |
| This compound-BT | HsAPT1 | 3.0 | Not Specified | Irreversible Covalent | [2] |
| This compound-BT | HsAPT2 | 1.8 | Not Specified | Irreversible Covalent | [2] |
| Palmostatin B | HsAPTs | Not Specified | Not Specified | Reversible | [2] |
Table 1: Inhibitory Potency of this compound and its Analogs.
Signaling Pathway
This compound targets the protein S-palmitoylation cycle by inhibiting the depalmitoylating enzymes HsAPT1 and HsAPT2. This cycle is a crucial post-translational modification that governs the function of numerous proteins, including many involved in oncogenic signaling, such as Ras.
References
- 1. This compound | 126062-19-9 | Benchchem [benchchem.com]
- 2. Development of an activity-based probe for acyl-protein thioesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of a depalmitoylase enhances Toxoplasma host-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. adooq.com [adooq.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
JCP174: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
JCP174 is a potent, mechanism-based irreversible inhibitor of serine hydrolases, belonging to the 3-alkoxy-7-amino-4-chloroisocoumarin class of compounds. Its discovery originated from a forward chemical genetic screen designed to identify compounds that could block the host-cell invasion by the parasite Toxoplasma gondii. Unexpectedly, this screen revealed that this compound and structurally similar compounds enhanced, rather than inhibited, this process. This paradoxical effect led to the identification of its key molecular targets and established this compound as a valuable chemical probe for studying protein palmitoylation and the broader functions of serine hydrolases.
This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and experimental applications of this compound.
Chemical and Physical Properties
This compound, also known by its chemical name 7-amino-4-chloro-3-propoxy-1H-isochromen-1-one, is a crystalline solid. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 126062-19-9 |
| Molecular Formula | C₁₂H₁₂ClNO₃ |
| Molecular Weight | 253.7 g/mol |
| Appearance | Crystalline Solid[1] |
| Purity | ≥98%[1] |
| Synonyms | 7-amino-4-chloro-3-Propoxyisocoumarin[1][2] |
Discovery
This compound was identified from a focused library of substituted chloroisocoumarins in a forward chemical genetic screen. The primary goal of this screen was to discover small molecules that could inhibit the invasion of host cells by Toxoplasma gondii tachyzoites. The screen unexpectedly identified several chloroisocoumarins, including this compound, that enhanced parasite invasion. This led to further investigation into its mechanism of action and the identification of its molecular target responsible for this phenotype, the previously uncharacterized thioesterase TgPPT1 in T. gondii.
Mechanism of Action
This compound functions as a mechanism-based irreversible inhibitor, also known as a suicide inhibitor, specifically targeting the active site serine residue of certain hydrolases. The inhibitory process is a "double-hit" covalent mechanism:
-
Acylation: The catalytic serine hydroxyl of the target enzyme performs a nucleophilic attack on the electrophilic carbonyl of the isocoumarin's lactone ring. This opens the ring and forms a stable acyl-enzyme intermediate.
-
Unmasking and Second Hit: This initial reaction unmasks a reactive α-chloro carbonyl group. A subsequent reaction, potentially involving the elimination of the chlorine atom, leads to a secondary covalent modification that results in the irreversible inactivation of the enzyme.
The potency of this compound is time-dependent, a characteristic feature of irreversible covalent inhibitors, with its inhibitory effect increasing with longer pre-incubation times with the target enzyme.[3]
Figure 1: "Double-Hit" Irreversible Inhibition Mechanism of this compound.
Target Profile and Inhibitory Activity
This compound exhibits potent inhibitory activity against several serine hydrolases, most notably acyl-protein thioesterases (APTs) involved in the regulation of protein S-palmitoylation. Its primary targets include:
-
Human Acyl-Protein Thioesterase 1 (HsAPT1)
-
Human Acyl-Protein Thioesterase 2 (HsAPT2)
-
Toxoplasma gondii Palmitoyl-Protein Thioesterase 1 (TgPPT1) [4]
-
Human Leukocyte Elastase (HLE) [4]
The inhibitory potency of this compound and its derivatives has been quantified against several of these targets.
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Rate (Kobs/[I]) |
| This compound | HsAPT1 | 1.7[4] | Not Specified |
| HsAPT2 | 0.75[4] | Not Specified | |
| TgPPT1 | 1.32[4] | Not Specified | |
| Human Leukocyte Elastase | Not Specified | 54,000 M⁻¹s⁻¹[4] | |
| This compound-alk | HsAPT1 | 0.925[3][5] | Not Specified |
| HsAPT2 | 0.498[3][5] | Not Specified | |
| This compound-BT | HsAPT1 | 3.0[3][5] | Not Specified |
| HsAPT2 | 1.8[3][5] | Not Specified |
Synthesis
A plausible synthetic pathway starts from 4-nitrohomophthalic acid, which can be converted to the corresponding anhydride. Reaction with an alcohol (in this case, propanol) would yield a monoester, which is then treated with a chlorinating agent like phosphorus pentachloride or thionyl chloride to form the 3-alkoxy-4-chloroisocoumarin ring system. The final step involves the reduction of the nitro group at the 7-position to an amine.
Synthesis of this compound Derivatives
This compound has been modified to create powerful chemical biology tools, such as activity-based probes (ABPs).
-
This compound-alk (Alkynylated Probe): An alkyne functional group is introduced to the this compound scaffold. This modification allows for "click chemistry" reactions, enabling the attachment of reporter tags like biotin or fluorophores after the probe has labeled its protein target.[3][6] The introduction of the alkyne did not significantly compromise inhibitory potency.[3]
-
This compound-BT (Fluorescent Probe): This probe is synthesized via a one-step click reaction between this compound-alk and an azide-BODIPY TMR fluorophore.[3][5] this compound-BT is a cell-permeable, fluorescent ABP used for direct visualization and profiling of APT activity in vitro and in intact cells.[3][4]
Figure 2: Synthesis workflow for this compound-based activity probes.
Experimental Protocols
This compound and its derivatives are utilized in a variety of assays to probe enzyme activity. Below are methodologies for key experiments.
4-NPO Esterase Activity Assay
This biochemical assay is used to screen for inhibitors and determine IC₅₀ values for purified enzymes like HsAPT1 and HsAPT2.
-
Principle: The assay measures the hydrolysis of the substrate 4-nitrophenyl octanoate (4-NPO) to the chromogenic product 4-nitrophenolate, which can be detected by absorbance spectroscopy at 401-405 nm.
-
Reagents:
-
Purified recombinant HsAPT1 or HsAPT2 enzyme.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
4-nitrophenyl octanoate (4-NPO) substrate.
-
This compound or other test inhibitors dissolved in DMSO.
-
-
Procedure:
-
Add purified enzyme to a 96-well plate containing assay buffer.
-
Add serial dilutions of the inhibitor (e.g., this compound) or DMSO as a control.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes to 6 hours) at 37°C.[3]
-
Initiate the reaction by adding the 4-NPO substrate.
-
Measure the increase in absorbance at 401 nm over time using a plate reader.
-
Calculate the residual enzyme activity relative to the DMSO control and plot dose-response curves to determine IC₅₀ values.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify and profile the active enzyme targets of this compound within complex proteomes (e.g., cell lysates or intact cells).
-
Principle: An activity-based probe (e.g., this compound-alk or this compound-BT) covalently labels the active site of target enzymes. Labeled proteins are then detected either by direct fluorescence (for this compound-BT) or, following click-chemistry conjugation to a reporter tag, by fluorescence or affinity purification for mass spectrometry.
-
General Workflow (using this compound-alk and TOP-ABPP):
-
Proteome Treatment: Incubate the biological sample (e.g., cell lysate) with this compound-alk for a specified time (e.g., 60 minutes) at 37°C.[6] For competition experiments, pre-incubate the proteome with an excess of a competitor (like this compound) before adding the probe.
-
Click Chemistry: Add a reporter tag, such as an azide-biotin conjugate, along with copper(I) sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) to catalyze the cycloaddition reaction.
-
Enrichment: Capture the biotinylated proteins using streptavidin-coated beads.
-
Digestion: Wash the beads extensively to remove non-specifically bound proteins, then digest the captured proteins on-bead with trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were covalently labeled by this compound-alk.
-
Figure 3: General workflow for Activity-Based Protein Profiling (ABPP).
In-Gel Fluorescence Competition Assay
This method visualizes the direct binding of a fluorescent probe to its targets and can demonstrate competitive inhibition.
-
Principle: A fluorescent probe like this compound-BT is used to label target proteins. The fluorescence signal of the labeled protein, resolved by SDS-PAGE, is a measure of probe binding. Pre-incubation with a non-fluorescent competitor (this compound) will reduce the signal, demonstrating target engagement.
-
Procedure:
-
Pre-incubate the sample (purified enzyme or cell lysate) with varying concentrations of the competitor (this compound) or DMSO control for 60 minutes at 37°C.[3]
-
Add the fluorescent probe this compound-BT (e.g., at a final concentration of 1 µM) and incubate for an additional 30 minutes at 37°C.[3]
-
Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner (e.g., excitation at 543 nm, emission at 569 nm for BODIPY TMR).[3]
-
Assess protein loading by subsequently staining the gel with Coomassie Blue or silver stain. A decrease in fluorescent signal with increasing competitor concentration indicates specific target binding.
-
Conclusion
This compound has evolved from an unexpected "enhancer" in a phenotypic screen to a cornerstone tool for studying serine hydrolase function. Its well-characterized mechanism of irreversible covalent inhibition and its defined target profile make it an invaluable probe for interrogating the roles of acyl-protein thioesterases in cellular processes like protein palmitoylation. The development of derivatized activity-based probes, such as this compound-alk and this compound-BT, has further expanded its utility, enabling sophisticated proteomic and imaging experiments. This guide provides the core technical information for researchers to effectively utilize this compound and its analogs in their own investigations into enzyme function and drug discovery.
References
- 1. 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new 3-alkoxy-7-amino-4-chloro-isocoumarin derivatives as new beta-amyloid peptide production inhibitors and their activities on various classes of protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
JCP174 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
JCP174 is a synthetic small molecule inhibitor that has been identified as a modulator of host-cell invasion by the protozoan parasite Toxoplasma gondii. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its mechanism of action, which involves the inhibition of the Toxoplasma gondii depalmitoylase, palmitoyl-protein thioesterase-1 (TgPPT1). This guide includes a summary of its chemical and physical properties, quantitative biological activity, and detailed experimental protocols for key assays. Visualizations of the relevant biological pathway and experimental workflows are provided to facilitate a deeper understanding of this compound's function and the methods used for its characterization.
Chemical Structure and Properties
This compound, with the IUPAC name 7-amino-4-chloro-3-propoxy-1H-isochromen-1-one, is a substituted chloroisocoumarin. Its structure and key chemical identifiers are provided below.
Chemical Structure:
Caption: Chemical structure of this compound.
| Property | Value | Reference |
| IUPAC Name | 7-amino-4-chloro-3-propoxy-1H-isochromen-1-one | [1] |
| Synonyms | JCP-174 | [1] |
| CAS Number | 126062-19-9 | [1] |
| Molecular Formula | C₁₂H₁₂ClNO₃ | [1] |
| Molecular Weight | 253.68 g/mol | [1] |
| SMILES | CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | [1] |
| InChI | InChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3 | [1] |
| Appearance | Crystalline Solid | |
| Purity | ≥98% |
Biological Activity and Mechanism of Action
This compound was identified in a forward chemical genetic screen for its ability to enhance the invasion of host cells by Toxoplasma gondii tachyzoites[1].
Target Identification
The primary molecular target of this compound in Toxoplasma gondii is palmitoyl-protein thioesterase-1 (TgPPT1) , a depalmitoylase enzyme[1]. Depalmitoylases are responsible for removing palmitate groups from proteins, a post-translational modification known as S-palmitoylation. This process is dynamic and reversible, playing a crucial role in regulating protein localization, stability, and function.
Mechanism of Action
By inhibiting TgPPT1, this compound leads to an increase in the palmitoylation state of various parasite proteins. This altered palmitoylation status is believed to trigger the secretion of invasion-associated organelles and enhance the motility of the tachyzoites, ultimately resulting in an increased capacity for host-cell invasion[1].
Signaling Pathway Context: Fatty Acid Metabolism in Toxoplasma gondii
While this compound's direct target is a depalmitoylase, its action is intrinsically linked to the broader context of fatty acid metabolism in the parasite. Toxoplasma gondii possesses a type II fatty acid synthesis (FASII) pathway located in the apicoplast, a non-photosynthetic plastid. This pathway is essential for the parasite's survival and provides the fatty acids, including palmitate, that are utilized in protein palmitoylation.
Caption: this compound inhibits TgPPT1, a key enzyme in the depalmitoylation cycle.
Quantitative Biological Data
| Parameter | Value | Target Organism/Enzyme | Reference |
| IC₅₀ (Human Leukocyte Elastase) | ~20 µM | Homo sapiens | |
| Enhancement of T. gondii Invasion | Significant | Toxoplasma gondii | [1] |
Note: The specific IC₅₀ of this compound against recombinant TgPPT1 is not explicitly stated in the primary literature but is inferred to be potent based on its biological effects.
Experimental Protocols
Recombinant TgPPT1 Activity Assay
This protocol is adapted from methodologies used for characterizing thioesterase activity.
Objective: To measure the enzymatic activity of recombinant TgPPT1 and assess the inhibitory effect of this compound.
Materials:
-
Recombinant purified TgPPT1
-
Fluorogenic thioester substrate (e.g., a palmitoylated peptide with a fluorescent reporter)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In the microplate, add 1 µL of the this compound dilutions or DMSO control to each well.
-
Add 25 µL of recombinant TgPPT1 (at a final concentration of ~50 nM in Assay Buffer) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (at a final concentration of ~10 µM in Assay Buffer).
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths appropriate for the chosen fluorophore) at 37°C, taking readings every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: Experimental workflow for the TgPPT1 enzymatic assay.
Toxoplasma gondii Host-Cell Invasion Assay
This protocol is a "red/green" invasion assay to differentiate between extracellular and intracellular parasites.
Objective: To quantify the effect of this compound on the invasion of host cells by T. gondii tachyzoites.
Materials:
-
Confluent monolayer of host cells (e.g., human foreskin fibroblasts - HFFs) on glass coverslips
-
Freshly harvested T. gondii tachyzoites (e.g., RH strain)
-
Invasion medium (e.g., DMEM with 3% FBS)
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
Primary antibody against a parasite surface antigen (e.g., anti-SAG1)
-
Two secondary antibodies with different fluorophores (e.g., Alexa Fluor 488-conjugated and Alexa Fluor 594-conjugated)
-
Saponin (for permeabilization)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Pre-treat freshly harvested tachyzoites with various concentrations of this compound or DMSO in invasion medium for 15-30 minutes at 37°C.
-
Add the treated parasites to the HFF monolayers on coverslips and allow invasion to proceed for 1 hour at 37°C.
-
Wash the coverslips gently with PBS to remove non-adherent parasites.
-
Fix the cells with 4% PFA in PBS for 20 minutes.
-
Staining Step 1 (Extracellular Parasites): Without permeabilizing the host cells, incubate the coverslips with the primary anti-SAG1 antibody for 1 hour. Wash with PBS and then incubate with the first fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 - red) for 1 hour. This will label only the extracellular parasites.
-
Permeabilization: Permeabilize the cells with 0.1% saponin in PBS for 10 minutes.
-
Staining Step 2 (Total Parasites): Re-probe with the same primary anti-SAG1 antibody for 1 hour. Wash with PBS and then incubate with the second fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 - green) for 1 hour. This will label all parasites (both intracellular and the already red-labeled extracellular ones).
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Quantification: Using a fluorescence microscope, count the number of parasites in multiple random fields.
-
Extracellular parasites: Will be labeled with both red and green fluorescence.
-
Intracellular parasites: Will only be labeled with green fluorescence.
-
-
Calculate the percentage of invaded parasites for each treatment condition.
References
JCP174 biological activity screening
An In-depth Technical Guide to the Biological Activity Screening of the Novel c-Myc Inhibitor JCP174
Disclaimer: The following technical guide is a synthesized representation based on publicly available information on c-Myc inhibitors. The compound "this compound" is used as a placeholder, and the data and protocols are representative examples derived from existing research on c-Myc inhibition.
Executive Summary
The transcription factor c-Myc is a pivotal regulator of cell proliferation, growth, and apoptosis, and its aberrant expression is a well-established driver of numerous human cancers.[1][2] Consequently, the development of small molecules that inhibit c-Myc function is a significant goal in oncology drug discovery. This document provides a comprehensive technical overview of the biological activity screening of this compound, a novel, potent, and selective small-molecule inhibitor of the c-Myc-Max protein-protein interaction. This compound was identified through an advanced in silico screening methodology targeting critical "hot spot" residues at the c-Myc/Max heterodimerization interface.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a mechanistic overview of this compound.
Quantitative Biological Activity of this compound
The efficacy of this compound was assessed across a panel of human cancer cell lines known for their dependency on c-Myc signaling. The half-maximal inhibitory concentration (IC50) values were determined using various cell-based assays and are summarized below.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | Cell Viability (MTT) | 1.5 |
| D341 | Medulloblastoma | Cell Viability (MTT) | 2.1 |
| HT29 | Colorectal Carcinoma | Cell Viability (MTT) | 1.55[3] |
| LNCaP | Prostate Cancer | c-Myc Luciferase Reporter | 8.9[3] |
Mechanism of Action: Disruption of the c-Myc/Max Complex
This compound exerts its biological effect by directly interfering with the formation of the c-Myc/Max heterodimer. This interaction is a prerequisite for c-Myc to bind to E-box DNA sequences and activate the transcription of its target genes, which are essential for tumor cell growth and survival. By preventing this crucial protein-protein interaction, this compound effectively suppresses c-Myc's transcriptional program, leading to cell cycle arrest and the induction of apoptosis in cancer cells with deregulated c-Myc expression.[1]
This compound Signaling Pathway Inhibition
The diagram below illustrates the molecular mechanism of this compound in the context of the c-Myc signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key assays employed in the biological activity screening of this compound.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Materials :
-
Human cancer cell lines (e.g., HL-60, D341)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure :
-
Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO) and incubated for 48-72 hours.
-
MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in solubilization buffer.
-
The absorbance is measured at 570 nm.
-
IC50 values are calculated from the dose-response curves.
-
c-Myc Luciferase Reporter Assay
This assay is designed to specifically measure the effect of this compound on the transcriptional activity of c-Myc.
-
Materials :
-
A human cancer cell line (e.g., LNCaP) stably expressing a luciferase reporter gene under the control of a c-Myc responsive promoter.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure :
-
The reporter cell line is seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound for 24 hours.
-
The luciferase assay reagent is added to the cells to induce lysis and provide the substrate for the luciferase enzyme.
-
The resulting luminescence is measured using a luminometer.
-
The data is normalized to a control to determine the percent inhibition of c-Myc transcriptional activity.[3]
-
Quantitative Real-Time PCR (qPCR) for c-Myc Target Genes
This assay confirms the mechanism of action of this compound by measuring the change in expression of known c-Myc target genes.[1]
-
Materials :
-
Human cancer cell lines.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for c-Myc target genes (e.g., CAD, ODC1, NOP58) and a reference gene (e.g., GAPDH).
-
-
Procedure :
-
Cells are treated with this compound or vehicle control for a specified time period.
-
Total RNA is extracted from the cells.
-
One microgram of RNA is reverse transcribed into cDNA.[1]
-
qPCR is performed to quantify the relative expression levels of the target genes.
-
The results are normalized to the reference gene to determine the fold change in gene expression upon treatment with this compound.
-
This compound Discovery and Characterization Workflow
The logical flow from initial discovery to preclinical characterization of this compound is depicted in the following workflow diagram.
References
JCP174: Investigational Inhibitor of Toxoplasma gondii
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JCP174 is a small molecule compound identified as an inhibitor of the life cycle of the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis.[1] Currently, publicly available data on this compound is limited, precluding an in-depth analysis of its in vitro and in vivo properties. This guide summarizes the existing information and outlines the typical experimental approaches that would be necessary to fully characterize this compound for drug development purposes.
Compound Profile
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClNO₃ | [1] |
| Molecular Weight | 253.68 g/mol | [1] |
| Purity | Min. 95% | [1] |
| Proposed Mechanism of Action | Potential disruption of fatty acid synthesis in Toxoplasma gondii. | [1] |
In Vitro Studies: A Methodological Overview
Comprehensive in vitro profiling is essential to determine the therapeutic potential of this compound. Due to the absence of specific published studies on this compound, this section outlines the standard experimental protocols required to characterize its activity.
Anti-parasitic Activity Assays
-
Plaque Assay: To determine the compound's ability to inhibit parasite replication, human foreskin fibroblasts (HFFs) are infected with T. gondii tachyzoites and treated with varying concentrations of this compound. The number and size of lytic plaques formed after a period of incubation are quantified to determine the IC50 (half-maximal inhibitory concentration).
-
Replication Assay: Parasite-infected cells are treated with this compound, and parasite proliferation is assessed using methods such as quantitative PCR (qPCR) to measure parasite DNA or by counting the number of parasites per vacuole using microscopy.
-
Invasion Assay: The effect of this compound on the ability of T. gondii to invade host cells is measured. This can be performed using a two-color immunofluorescence assay to differentiate between extracellular and intracellular parasites.
Cytotoxicity Assays
To assess the selectivity of this compound, its toxicity against host cells is evaluated.
-
MTT or XTT Assay: Host cells (e.g., HFFs or other relevant cell lines) are incubated with a range of this compound concentrations. The metabolic activity of the cells, which correlates with cell viability, is measured spectrophotometrically.
-
LDH Release Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is quantified to assess cytotoxicity.
In Vivo Studies: A Methodological Overview
Following promising in vitro results, in vivo studies in animal models are critical to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Efficacy in Animal Models of Toxoplasmosis
-
Acute Toxoplasmosis Model: Mice are infected with a lethal strain of T. gondii (e.g., RH strain) and treated with this compound. Efficacy is determined by monitoring survival rates and parasite burden in tissues such as the brain and spleen.
-
Chronic Toxoplasmosis Model: To assess the effect on the latent stage of the disease, mice are infected with a cyst-forming strain of T. gondii (e.g., Me49 strain). After the establishment of chronic infection, mice are treated with this compound, and the number of brain cysts is quantified.
Pharmacokinetic (PK) Studies
PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Dosing and Sampling: The compound is administered to animals (typically mice or rats) via relevant routes (e.g., oral, intravenous). Blood samples are collected at various time points, and the concentration of this compound in plasma is measured using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.
Visualizing Experimental Workflows
In Vitro Screening Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening of a compound like this compound.
Caption: A representative workflow for the in vitro assessment of this compound.
In Vivo Efficacy Testing Workflow
This diagram outlines a generalized workflow for evaluating the in vivo efficacy of an anti-toxoplasma compound.
Caption: A standard workflow for in vivo efficacy testing of this compound.
Conclusion
While this compound has been identified as a potential inhibitor of Toxoplasma gondii, a comprehensive understanding of its therapeutic potential requires extensive in vitro and in vivo characterization. The methodologies and workflows described in this guide provide a framework for the systematic evaluation of this compound, from initial screening to preclinical efficacy and safety assessment. Further research is necessary to generate the quantitative data required to advance this compound through the drug development pipeline.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
JCP174 is a potent, cell-permeable small molecule inhibitor of palmitoyl-protein thioesterase-1 (PPT1), an enzyme responsible for removing palmitate groups from proteins (depalmitoylation). This technical guide provides a comprehensive overview of this compound, its mechanism of action, its primary biological target in the parasite Toxoplasma gondii (TgPPT1), and its effects on host cell invasion. The guide details quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes its impact on cellular signaling pathways. Information on related analogs and their structure-activity relationships is also presented to inform future drug development efforts.
Core Compound Profile: this compound
This compound is a chloroisocoumarin derivative identified through a chemical genetic screen for molecules that modulate host cell invasion by Toxoplasma gondii. It has been characterized as an inhibitor of both mammalian and parasitic PPT1 enzymes.
| Compound ID | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 7-Amino-4-chloro-3-propoxy-isocoumarin | 126062-19-9 | C12H12ClNO3 | 253.68 g/mol |
Mechanism of Action and Biological Target
This compound exerts its biological effects through the inhibition of palmitoyl-protein thioesterase-1 (PPT1). In the context of Toxoplasma gondii, the specific target is TgPPT1. Palmitoylation is a reversible post-translational modification that plays a crucial role in regulating protein localization, trafficking, and function. By inhibiting TgPPT1, this compound prevents the removal of palmitate from substrate proteins, leading to their hyper-palmitoylation and altered function. This disruption of the palmitoylation-depalmitoylation cycle has been shown to enhance the parasite's motility and its ability to invade host cells.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against both human and Toxoplasma gondii PPT1 enzymes.
| Target Enzyme | Inhibitor | IC50 (µM) | Reference |
| Toxoplasma gondii PPT1 (TgPPT1) | This compound | ~5 | Child, M. A. et al. Nat. Chem. Biol.9 , 651–656 (2013) |
| Human Acyl-Protein Thioesterase 1 (HsAPT1) | This compound | 1.7 | MedKoo Biosciences |
| Human Acyl-Protein Thioesterase 2 (HsAPT2) | This compound | 0.75 | MedKoo Biosciences |
This compound Analogs and Structure-Activity Relationship (SAR)
Limited information is publicly available regarding specific analogs of this compound and their corresponding activities against TgPPT1. However, the chloroisocoumarin scaffold is a known class of serine protease inhibitors, and SAR studies on related compounds targeting other enzymes can provide insights. For effective inhibition of PPT1, the following structural features of the chloroisocoumarin core are considered important:
-
The 4-chloro substituent: Essential for the mechanism-based inhibition.
-
The 3-alkoxy group: Influences potency and selectivity.
-
Substituents on the benzene ring (e.g., the 7-amino group): Can modulate the inhibitory potency.
Further research is needed to delineate a clear SAR for this compound analogs against TgPPT1.
Signaling Pathway Modulation
This compound-mediated inhibition of TgPPT1 leads to a hyper-palmitoylated state of key substrate proteins involved in the motility and invasion machinery of Toxoplasma gondii. This altered signaling cascade ultimately enhances the parasite's infectivity.
Caption: this compound inhibits TgPPT1, leading to hyper-palmitoylation and enhanced invasion.
Experimental Protocols
TgPPT1 Inhibition Assay (In Vitro)
Objective: To determine the in vitro inhibitory activity of this compound against recombinant TgPPT1.
Materials:
-
Recombinant purified TgPPT1 enzyme.
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside).
-
Assay buffer (e.g., 50 mM MES, pH 6.0, 0.1% Triton X-100).
-
This compound stock solution in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant TgPPT1 to each well of the microplate.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific for the fluorophore).
-
Calculate the initial reaction velocities for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Toxoplasma gondii Host Cell Invasion Assay
Objective: To assess the effect of this compound on the invasion of host cells by T. gondii tachyzoites.
Materials:
-
Toxoplasma gondii tachyzoites (e.g., RH strain).
-
Host cell monolayer (e.g., human foreskin fibroblasts, HFFs).
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum).
-
This compound stock solution in DMSO.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 3% bovine serum albumin in PBS).
-
Primary antibodies (e.g., anti-SAG1 for extracellular parasites, anti-ROP1 for intracellular parasites).
-
Fluorescently labeled secondary antibodies.
-
Microscopy slides or imaging plates.
-
Fluorescence microscope.
Procedure:
-
Pre-treat freshly egressed T. gondii tachyzoites with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 10 minutes).
-
Add the treated parasites to a confluent monolayer of host cells.
-
Allow the parasites to invade for a defined period (e.g., 1 hour).
-
Wash the cells gently with PBS to remove non-invaded parasites.
-
Fix the cells with the fixation solution.
-
Perform a differential staining protocol to distinguish between intracellular and extracellular parasites. For example, stain for surface antigen (SAG1) before permeabilization to label extracellular parasites, then permeabilize and stain for an internal antigen (ROP1) to identify all parasites.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of intracellular and extracellular parasites in multiple fields of view for each treatment condition.
-
Calculate the percentage of invasion for each condition relative to the vehicle control.
Logical Workflow for this compound Target Identification and Validation
The process of identifying TgPPT1 as the target of this compound and validating its role in the observed phenotype follows a logical experimental workflow.
Caption: Workflow for identifying and validating the target of this compound.
Conclusion and Future Directions
This compound is a valuable chemical tool for studying the role of protein palmitoylation in the biology of Toxoplasma gondii. Its ability to enhance host cell invasion by inhibiting TgPPT1 highlights the potential of targeting this enzyme for therapeutic intervention. Future research should focus on:
-
Synthesizing and screening a focused library of this compound analogs to establish a clear structure-activity relationship and to develop more potent and selective inhibitors of TgPPT1.
-
Elucidating the full spectrum of TgPPT1 substrates to gain a more comprehensive understanding of the downstream effects of its inhibition.
-
Investigating the therapeutic potential of TgPPT1 inhibitors in in vivo models of toxoplasmosis.
This technical guide provides a solid foundation for researchers and drug developers interested in this compound and the broader field of protein palmitoylation as a target for anti-parasitic drug discovery.
Technical Guide: The Role and Rationale of CBP-174 in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory diseases, particularly those with a dermatological component such as atopic dermatitis, are often accompanied by debilitating pruritus (itch). This persistent itch significantly impairs the quality of life for millions of individuals worldwide. The complex interplay between the immune and nervous systems in driving pruritus presents a challenging yet promising area for therapeutic intervention. CBP-174, a peripherally acting histamine H3 receptor (H3R) antagonist, emerged as a novel oral therapeutic candidate designed to specifically target and alleviate itch associated with these inflammatory conditions.
This technical guide provides an in-depth overview of CBP-174, including its mechanism of action, a summary of its clinical development, and a broader look at the scientific rationale for targeting the H3 receptor in inflammatory-mediated pruritus. While the development of CBP-174 was discontinued to reallocate resources, the science underpinning its development remains a valuable area of study for researchers in inflammatory diseases and pruritus.
CBP-174: A Profile
CBP-174 was a highly selective, orally administered small molecule designed to act as an antagonist at the histamine H3 receptor. Its development was focused on providing rapid relief from the bothersome symptom of chronic itch in patients with inflammatory skin diseases.
Preclinical Rationale
Preclinical studies in murine models indicated that CBP-174 could lead to a reduction in scratching behavior within the first 30 minutes of dosing. This suggested a potential for rapid onset of action in human subjects, a highly desirable attribute for an anti-pruritic agent. The peripherally restricted action of CBP-174 was intended to minimize central nervous system side effects often associated with centrally acting antihistamines.
Clinical Development: Phase 1 Synopsis
Connect Biopharma successfully completed a first-in-human, Phase 1 single ascending dose (SAD) study of CBP-174 in healthy adult volunteers. The study was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of the compound.
Table 1: Summary of the CBP-174 Phase 1 Single Ascending Dose Trial
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, single ascending dose |
| Population | 72 healthy adult subjects |
| Dosing | Eight dose escalation cohorts up to a maximum of 16 mg |
| Treatment Arms | 54 subjects received CBP-174; 18 subjects received placebo |
| Primary Endpoints | Safety and tolerability |
| Secondary Endpoint | Pharmacokinetics (PK) |
The results of this Phase 1 trial demonstrated that CBP-174 was safe and well-tolerated across all dose cohorts. No serious adverse events were reported, and the majority of adverse events were mild in severity. The pharmacokinetic profile of CBP-174 showed rapid absorption and dose-proportional increases in exposure, followed by linear elimination.
Despite these promising early results, Connect Biopharma announced the discontinuation of the CBP-174 program to focus resources on other clinical assets. The rights to the compound were subsequently returned to Pfizer, who had acquired the original licensor, Arena Pharmaceuticals.
The Scientific Basis for H3 Receptor Antagonism in Pruritus
The primary mechanism of action of CBP-174 is the antagonism of the histamine H3 receptor. Understanding the role of this receptor in the context of pruritus and inflammation is key to appreciating the therapeutic rationale.
Histamine is a well-known mediator of itch, primarily through the activation of the H1 receptor. However, the histamine receptor family is more complex, with four identified subtypes (H1, H2, H3, and H4). The H3 receptor is a G protein-coupled receptor that primarily functions as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also acts as a heteroreceptor on other neurons, modulating the release of other neurotransmitters.
In the skin, H3 receptors are expressed on sensory neurons. Their role in pruritus is multifaceted. While H1 and H4 receptor activation is generally considered to promote itch, the H3 receptor appears to have a modulatory role. Antagonism of the H3 receptor can lead to an increase in histamine release, which would seemingly worsen itch. However, the net effect is more complex and may involve the modulation of other signaling pathways and neuronal sensitization.
Signaling Pathways in H3R-Mediated Pruritus Modulation
The following diagram illustrates a hypothetical signaling pathway for the involvement of the H3 receptor in pruritus at the level of a sensory neuron in the skin.
JCP174: A Novel Probe for Interrogating Toxoplasma gondii Invasion
An In-depth Technical Guide on the Small-Molecule Inhibitor of TgPPT1
This whitepaper provides a comprehensive technical overview of JCP174, a small-molecule compound identified as a potent inhibitor of Toxoplasma gondii palmitoyl protein thioesterase-1 (TgPPT1). This compound serves as a crucial research tool for dissecting the molecular mechanisms underpinning host-cell invasion by this obligate intracellular parasite. By inhibiting the depalmitoylase activity of TgPPT1, this compound enhances the invasive capacity of T. gondii tachyzoites, offering a unique chemical biology approach to study the role of reversible protein palmitoylation in parasite infectivity.
Core Mechanism of Action
This compound is a chloroisocoumarin that acts as an irreversible inhibitor of TgPPT1, a serine hydrolase responsible for removing palmitate modifications from substrate proteins. Inhibition of TgPPT1 by this compound leads to a hyper-palmitoylated state of key proteins involved in the parasite's invasion machinery. This altered palmitoylation status enhances several processes critical for successful host-cell entry, including the secretion of invasion-associated organelles (micronemes and rhoptries), increased parasite motility, and ultimately, a marked enhancement of host-cell invasion.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | This compound Concentration | Effect | Assay |
| Host-Cell Invasion | 50 µM | ~2.5-fold increase in invasion | Red/Green Invasion Assay |
| Plaque Formation | 50 µM | Increased number of plaques | Plaque Assay |
| TgPPT1 Inhibition (IC50) | ~5 µM | 50% inhibition of recombinant TgPPT1 activity | Fluorogenic Substrate Assay |
| Microneme Secretion | 50 µM | Significant increase in secreted MIC2 | Western Blot of Secreted Proteins |
| Gliding Motility | 50 µM | Increased percentage of motile parasites | Trail Assay |
Table 1: In Vitro Efficacy of this compound in Toxoplasma gondii
| Compound | Structure | Description |
| This compound | Chloroisocoumarin | Active inhibitor of TgPPT1. |
| This compound-IA | Inactive Analog | Lacks the reactive chloroisocoumarin warhead; used as a negative control. |
| This compound-alkyne | Alkyne-tagged Probe | Used for activity-based protein profiling (ABPP) to identify the molecular target of this compound. |
Table 2: this compound and Related Chemical Probes
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are outlined below.
Red/Green Invasion Assay
This assay quantifies the ability of T. gondii tachyzoites to invade host cells.
-
Parasite Preparation: Freshly egressed tachyzoites are harvested and resuspended in an appropriate invasion medium.
-
Compound Treatment: Parasites are pre-incubated with this compound (e.g., 50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
Invasion: The treated parasites are added to confluent monolayers of a host cell line (e.g., human foreskin fibroblasts, HFFs) and allowed to invade for a defined period (e.g., 1 hour).
-
Differential Staining:
-
Extracellular (non-invaded) parasites are first labeled with an antibody against a surface antigen (e.g., SAG1) followed by a secondary antibody conjugated to a green fluorophore.
-
The host cells are then permeabilized, and all parasites (intracellular and extracellular) are labeled with the same primary antibody followed by a secondary antibody conjugated to a red fluorophore.
-
-
Microscopy and Quantification: The number of intracellular (red only) and extracellular (red and green) parasites are counted using fluorescence microscopy. The invasion efficiency is calculated as the percentage of invaded parasites relative to the total number of parasites.
Activity-Based Protein Profiling (ABPP) for Target Identification
ABPP was employed to identify the molecular target of this compound in the T. gondii proteome.
-
Lysate Preparation: Tachyzoite lysates are prepared by sonication or detergent lysis.
-
Competitive Inhibition: The lysate is pre-incubated with this compound or the inactive analog this compound-IA.
-
Probe Labeling: A broad-spectrum serine hydrolase probe (e.g., FP-rhodamine) is added to the lysate to label the remaining active serine hydrolases.
-
SDS-PAGE Analysis: The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. A decrease in the fluorescence intensity of a specific protein band in the this compound-treated sample compared to the control indicates that this compound is binding to and inhibiting that protein.
-
Target Identification by Mass Spectrometry: For definitive identification, the alkyne-tagged probe this compound-alkyne is used. After labeling, the probe-bound proteins are conjugated to a biotin tag via click chemistry, enriched on streptavidin beads, and identified by mass spectrometry.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its target identification.
Caption: Proposed mechanism of this compound action in Toxoplasma gondii.
Caption: Experimental workflow for target identification of this compound.
JCP174: A Technical Guide to its Presumed Safety and Toxicity Profile
Disclaimer: This document summarizes the currently available information on JCP174. It is critical to note that comprehensive safety and toxicity studies for this compound are not publicly available in the scientific literature. This compound is primarily documented as a research chemical, and as such, it should be handled with appropriate laboratory safety measures. The information herein is intended for research, scientific, and drug development professionals and is based on the compound's mechanism of action and the general properties of related chemical probes.
Executive Summary
This compound is a small molecule inhibitor used in research, notably for its activity against the parasite Toxoplasma gondii.[1] While its precise mechanism of action in Toxoplasma gondii is not fully elucidated, it is suggested to involve the disruption of fatty acid synthesis. In mammalian systems, this compound is understood to function as an activity-based probe that targets acyl-protein thioesterases (APTs), specifically APT1 and APT2. These enzymes are crucial for the post-translational modification of proteins through a process called depalmitoylation. Due to the absence of dedicated toxicological studies, this guide infers a potential safety and toxicity profile based on the known biological roles of its targets and the general safety considerations for activity-based probes.
Chemical and Physical Properties
Quantitative data on the physicochemical properties of this compound is limited. The available information is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClNO₃ | [1] |
| Molecular Weight | 253.68 g/mol | [1] |
| Purity | Min. 95% | [1] |
| CAS Number | 126062-19-9 | [1] |
Mechanism of Action and Biological Targets
This compound's primary mode of action in mammalian cells is the inhibition of Acyl-Protein Thioesterase 1 (LYPLA1) and Acyl-Protein Thioesterase 2 (LYPLA2). These enzymes catalyze the removal of palmitate from cysteine residues on proteins, a reversible process critical for regulating protein localization, trafficking, and function.
Acyl-Protein Thioesterase 1 (APT1/LYPLA1):
-
Plays a role in the depalmitoylation of G proteins and regulates platelet activation.[2]
-
Involved in the palmitoylation/depalmitoylation cycles that are crucial for normal glucose metabolism and insulin secretion.[3]
-
Acts as a negative regulator of autophagy.[4]
-
Primarily located in the cytoplasm, with some presence in the cell membrane, nuclear membrane, and endoplasmic reticulum.[4]
Acyl-Protein Thioesterase 2 (APT2/LYPLA2):
-
Hydrolyzes fatty acids from S-acylated cysteine residues in proteins like trimeric G alpha proteins, GAP43, and HRAS.[5][6]
-
Its interaction with membranes involves electrostatic attraction, insertion of a hydrophobic loop, and S-acylation.[7]
-
It is thought to deform the lipid bilayer to extract the acyl chain from its substrate.[7]
The inhibition of these enzymes by this compound would lead to a state of hyper-palmitoylation of their substrate proteins, potentially altering signaling pathways and cellular processes.
Signaling Pathway of this compound's Target
The following diagram illustrates the general mechanism of action of this compound in the context of protein palmitoylation.
Presumed Safety and Toxicity Profile
No direct toxicological data for this compound has been identified. The following sections outline a hypothetical safety profile based on its use as a research probe and the function of its targets.
General Safety Considerations for Activity-Based Probes
Activity-based probes (ABPs) like this compound are designed to covalently bind to the active site of enzymes.[8][9] While this makes them potent tools for research, it also raises potential safety concerns.
| Consideration | Description |
| Reactivity | The electrophilic "warhead" of an ABP that reacts with the target enzyme could potentially react with other off-target nucleophiles in the proteome, leading to unintended cellular effects.[10] |
| Cell Permeability | The properties of the probe, including its linker and tag (if any), can affect its ability to cross cell membranes and its subcellular localization, influencing which proteins it can interact with.[9] |
| Toxicity | The inherent chemical properties of the probe and its potential off-target effects can lead to cytotoxicity. This is a critical parameter to assess during the development and use of any chemical probe.[8] |
| In Vivo Use | For in vivo applications, the pharmacokinetics and pharmacodynamics of the probe are crucial and often limiting factors. The probe must be able to reach its target tissue and enzyme without causing systemic toxicity.[8] |
Potential Toxicities Based on Target Inhibition
Long-term or high-dose inhibition of APT1 and APT2 could theoretically lead to adverse effects due to the disruption of normal protein function.
-
Disruption of Glucose Homeostasis: Given APT1's role in insulin secretion, its inhibition could lead to dysregulation of blood glucose levels.[3]
-
Neurological Effects: Since palmitoylation is critical for the function of many neuronal proteins, interference with this process could have neurological consequences.
-
Oncogenic Pathway Alterations: As APTs are involved in the regulation of oncogenes like Ras, their inhibition could impact cell growth and proliferation pathways.[11]
Experimental Protocols
Detailed experimental protocols for safety and toxicity studies of this compound are not available. However, a general workflow for assessing the selectivity of an activity-based probe like this compound is presented below.
General Workflow for In Vitro Selectivity Profiling
Conclusion
This compound is a valuable research tool for studying protein palmitoylation and has shown potential as an anti-parasitic agent. However, a comprehensive understanding of its safety and toxicity profile is lacking. Based on its mechanism of action as an inhibitor of acyl-protein thioesterases and the general characteristics of activity-based probes, caution should be exercised in its handling and application. Further studies are required to formally assess its toxicological properties before any consideration for therapeutic development. Researchers and drug development professionals should treat this compound as a compound with an unknown safety profile and handle it according to standard laboratory safety protocols for novel chemical entities.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. ashpublications.org [ashpublications.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Palmitoylated acyl protein thioesterase APT2 deforms membranes to extract substrate acyl chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Based Probes | Chemical Probes Portal [chemicalprobes.org]
- 10. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-protein thioesterase - Wikipedia [en.wikipedia.org]
The JNK1 Inhibitor JCP174 (CC-90001): A Technical Review for Fibrotic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JCP174, also known as CC-90001 or BMS-986360, is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase 1 (JNK1).[1][2][3][4] Emerging preclinical and clinical data suggest that this compound holds promise as a therapeutic agent for fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive review of the available literature and patent information on this compound, with a focus on its mechanism of action, preclinical and clinical data, and relevant experimental protocols.
Mechanism of Action: Targeting the JNK Signaling Pathway in Fibrosis
This compound exerts its anti-fibrotic effects by selectively inhibiting JNK1, a key mediator in the cellular stress response and a critical node in the signaling pathways that drive fibrosis. The c-Jun N-terminal kinase (JNK) family, comprising JNK1, JNK2, and JNK3, are stress-activated protein kinases that regulate various cellular processes, including inflammation, apoptosis, and tissue remodeling.[5] Preclinical evidence strongly indicates that the JNK1 isoform is the primary driver of fibrotic pathology.[2][5]
The JNK signaling pathway is activated by a variety of stimuli relevant to fibrosis, including pro-inflammatory cytokines like TNF-α and TGF-β1. Activation of this pathway leads to the phosphorylation of the transcription factor c-Jun, which in turn upregulates the expression of pro-fibrotic genes. This compound has been shown to dose-dependently inhibit the phosphorylation of c-Jun.[6]
JNK1 Signaling Pathway in Fibrosis
Caption: JNK1 signaling pathway in fibrosis and the inhibitory action of this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibition of JNK1 in various in vitro assays.
| Parameter | Value | Cell Line/System |
| JNK1 IC50 | 11 nM | Enzyme Assay |
| JNK2 IC50 | 31 nM | Enzyme Assay |
| c-Jun Phosphorylation EC50 | 480 nM | LPS-stimulated cellular assay |
| JNK1 over JNK2 Selectivity | 12.9-fold | JNK1 and JNK2 knockout fibroblasts |
Table 1: In Vitro Activity of this compound.[2]
In Vivo Efficacy in Animal Models
The anti-fibrotic potential of this compound has been evaluated in animal models of fibrosis. In a steatohepatitis model, administration of this compound at a dose of 3 mg/kg twice daily resulted in a significant reduction in key fibrotic markers.
| Biomarker | Reduction | Animal Model |
| Collagen | 48% | Steatohepatitis Model |
| α-Smooth Muscle Actin (α-SMA) | 53% | Steatohepatitis Model |
Table 2: In Vivo Efficacy of this compound in a Steatohepatitis Model.
In a house dust mite-induced model of lung fibrosis, this compound was shown to decrease multiple measures of lung collagen and reduce disease-induced increases in α-SMA to near baseline levels.[1] While the specific quantitative data for this model are not publicly available, the results further support the anti-fibrotic activity of this compound in the context of pulmonary fibrosis.
Pharmacokinetics in Preclinical Species
Pharmacokinetic studies in rats and dogs have shown that this compound possesses excellent systemic exposure following oral dosing, supporting its development as an oral therapeutic.[7]
Clinical Data
This compound has been evaluated in Phase 1 and Phase 2 clinical trials for idiopathic pulmonary fibrosis (IPF).
Phase 1 Studies in Healthy Volunteers
In healthy adults, single and multiple doses of this compound were found to be generally safe and well-tolerated. The compound was rapidly absorbed with a median time to maximum concentration of 1-4 hours and had a mean terminal elimination half-life of 12-28 hours. Steady-state was achieved by day 5 with a mean accumulation ratio of 1.5- to 2-fold following daily dosing.[6]
Phase 1b Study in Patients with Pulmonary Fibrosis
A Phase 1b study (NCT02510937) evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in 16 patients with pulmonary fibrosis. The most common treatment-emergent adverse events were nausea and headache, all of which were of mild or moderate intensity.[8]
| Dose Group | Number of Patients | Mean FVC Change from Baseline at Week 12 (95% CI) |
| 100 mg QD | 3 | Decline |
| 200/400 mg QD (combined) | 12 | +168 mL (+71 to +276) |
Table 3: Change in Forced Vital Capacity (FVC) in Phase 1b Study.[9]
Treatment with this compound was also associated with a reduction in plasma tenascin-C levels, a biomarker of fibrosis.[9]
Phase 2 Study in Patients with Idiopathic Pulmonary Fibrosis
A Phase 2, randomized, double-blind, placebo-controlled trial (NCT03142191) assessed the efficacy and safety of this compound in patients with IPF.[2][4] A total of 112 patients received at least one dose of the study drug. The study was terminated early for strategic reasons.[4]
| Treatment Group | Change in ppFVC from Baseline at Week 24 | Difference vs. Placebo (95% CI) | P-value |
| Placebo | -3.1% | - | - |
| This compound 200 mg QD | -2.1% | 1.1% (-2.1, 4.3) | 0.50 |
| This compound 400 mg QD | -1.0% | 2.2% (-1.1, 5.4) | 0.19 |
Table 4: Primary Efficacy Endpoint in Phase 2 IPF Study.
Although the primary endpoint of change in percent predicted Forced Vital Capacity (ppFVC) did not reach statistical significance, a numerical, dose-dependent reduction in the decline of lung function was observed.[4]
The most common adverse events were nausea, diarrhea, and vomiting, which were more frequent in the this compound arms compared to placebo.[4]
Experimental Protocols
Phase 2 Clinical Trial (NCT03142191) Protocol
Objective: To evaluate the efficacy and safety of CC-90001 in subjects with Idiopathic Pulmonary Fibrosis.
Study Design: A Phase 2, multicenter, multinational, randomized, double-blind, placebo-controlled study.
Treatment Arms:
-
This compound (CC-90001) 200 mg administered orally once daily.
-
This compound (CC-90001) 400 mg administered orally once daily.
-
Placebo administered orally once daily.
Treatment Duration: 24 weeks.
Primary Endpoint: Change in percent predicted Forced Vital Capacity (ppFVC) from baseline to Week 24.
Key Inclusion Criteria:
-
Diagnosis of Idiopathic Pulmonary Fibrosis.
Key Exclusion Criteria:
-
Clinically significant medical conditions or laboratory abnormalities that would prevent participation.
-
QTcF > 450 msec.
-
Evidence of clinically relevant airways obstruction.
-
Use of other therapies targeted to treat IPF (concomitant use of pirfenidone was permitted in a subset of patients).
-
History of latent or active tuberculosis, or hepatitis B and/or C.
-
Pregnancy or lactation.
Measurement of Forced Vital Capacity (FVC)
The primary endpoint in the clinical trials for IPF is the change in FVC. The measurement of FVC is a standardized procedure performed using spirometry. The patient is instructed to take the deepest breath possible and then exhale as forcefully and completely as possible into the spirometer. The total volume of air exhaled is the FVC. To ensure accuracy and reproducibility, the procedure is typically repeated at least three times, and the highest value is recorded.
Patents
The intellectual property surrounding this compound (CC-90001) is a critical aspect of its development. The composition of matter for this compound is covered by patents assigned to Celgene Corporation (now part of Bristol-Myers Squibb). A key patent application is WO/2014/160431, which discloses a series of pyrimidine carboxamide derivatives as JNK inhibitors, including the compound that would become known as CC-90001. The patent provides details on the chemical synthesis and characterization of these compounds.
Conclusion
This compound (CC-90001) is a promising JNK1-selective inhibitor with a compelling preclinical and clinical data package supporting its further development for the treatment of fibrotic diseases, particularly idiopathic pulmonary fibrosis. Its mechanism of action, targeting a key signaling pathway in fibrosis, combined with a manageable safety profile and evidence of clinical activity, positions it as a potentially valuable therapeutic option for patients with these debilitating conditions. Further larger-scale clinical trials will be necessary to definitively establish its efficacy and safety.
Workflow for a Phase 2 Clinical Trial of this compound in IPF
Caption: Workflow of the Phase 2 clinical trial for this compound in IPF.
References
- 1. researchgate.net [researchgate.net]
- 2. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. atsjournals.org [atsjournals.org]
- 5. “A Mighty Flame Can Follow a Tiny Spark”: Is This the Case of c-Jun N-Terminal Kinase 1 Inhibitors in Idiopathic Pulmonary Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of CC-90001 (BMS-986360), a c-Jun N-terminal Kinase Inhibitor, in Phase 1 Studies in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, Pharmacokinetics, and Antifibrotic Activity of CC-90001 (BMS-986360), a c-Jun N-Terminal Kinase Inhibitor, in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late Breaking Abstract - Evaluation of the JNK inhibitor, CC-90001, in a phase 1b pulmonary fibrosis trial | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for JCP174 Cell Culture
Disclaimer: Initial searches for an experimental protocol or cell line specifically named "JCP174" did not yield any results. The following application notes and protocols are based on the well-documented J774A.1 murine macrophage cell line, which is used here as a representative example of a common immunology research cell line. These protocols are intended to serve as a template and may require optimization for specific experimental needs.
Introduction
The J774A.1 cell line is a valuable tool for in vitro studies in immunology, oncology, and drug development.[1][2][3] These cells are derived from a reticulum cell sarcoma in a female BALB/c mouse.[1][2] J774A.1 macrophages are active in antibody-dependent phagocytosis, synthesize significant amounts of lysozyme, and continuously produce Interleukin-1β (IL-1β).[1][2] Their growth can be inhibited by substances like dextran sulfate and lipopolysaccharide (LPS).[1][2]
These application notes provide detailed protocols for the consistent culture and maintenance of this cell line to ensure reproducible experimental outcomes.
Cell Culture Media and Reagents
Proper media formulation is critical for the health and viability of the cell culture.
| Component | Concentration | Purpose |
| DMEM (High Glucose) | - | Basal nutrient medium |
| Fetal Bovine Serum (FBS) | 10% (v/v) | Provides growth factors and hormones |
| L-Glutamine | 2 mM | Essential amino acid |
| Penicillin-Streptomycin | 100 U/mL Penicillin, 100 µg/mL Streptomycin | Prevents bacterial contamination |
| DMSO | 10% (v/v) | Cryoprotectant for cell freezing |
Experimental Protocols
Thawing of Cryopreserved Cells
This protocol outlines the steps for reviving frozen J774A.1 cells.
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[1]
-
Decontaminate the outside of the vial with 70% ethanol before opening in a sterile biosafety cabinet.
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[4]
-
Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
-
Aspirate the supernatant, which contains the cryoprotectant DMSO.
-
Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[2]
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[2][5]
Routine Cell Culture and Maintenance
J774A.1 cells are semi-adherent, with a doubling time of approximately 17 hours.[1]
-
Examine the cells daily under an inverted microscope to assess confluency and check for any signs of contamination.[1]
-
When the cells reach 60-80% confluency, they should be subcultured.[2]
-
To subculture, first aspirate the culture medium.
-
Wash the adherent cells with sterile Phosphate-Buffered Saline (PBS) to remove any remaining media and detached cells.
-
Add a small volume of fresh complete growth medium to the flask.
-
Gently detach the adherent cells using a cell scraper.[2][5]
-
Collect the cell suspension and transfer it to a new culture flask at the desired seeding density.
-
The recommended split ratio is between 1:3 and 1:4.[5]
Cell Seeding Densities
The appropriate seeding density is crucial for experimental setup and routine culture.
| Culture Vessel | Seeding Density (cells/cm²) |
| T-25 Flask | 1 x 10⁴ - 3 x 10⁴ |
| T-75 Flask | 1 x 10⁴ - 3 x 10⁴ |
| 6-well plate | 1 x 10⁵ - 2 x 10⁵ |
| 24-well plate | 1 x 10⁵ - 2 x 10⁵ |
| 96-well plate | 1 x 10⁵ - 2 x 10⁵ |
Cryopreservation of Cells
Proper cryopreservation ensures the long-term availability of the cell line.
-
Harvest cells that are in the logarithmic growth phase.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold freezing medium (complete growth medium with 10% DMSO).
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight.[1]
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[1]
Diagrams
References
Application Notes and Protocols for JCP174 in Animal Models
A Note on JCP174: Extensive research has yielded no publicly available scientific literature, clinical trial data, or preclinical study details for a compound designated "this compound." It is highly probable that this is a typographical error and the intended compound is CBP-174 , a drug candidate whose details are partially available in the public domain. The following information is based on the available data for CBP-174.
Compound Profile: CBP-174
| Parameter | Description |
| Compound Name | CBP-174 |
| Mechanism of Action | Highly selective, peripherally acting Histamine H3 Receptor (H3R) antagonist.[1] |
| Therapeutic Indication | Pruritus (itch) associated with allergic and inflammatory skin diseases, such as atopic dermatitis.[2] |
| Developer | Formerly Connect Biopharma, under license from Arena Pharmaceuticals (later Pfizer).[1] |
| Development Status | As of April 2024, the license agreement for CBP-174 was terminated, and all preclinical and discovery programs have been halted.[1] |
Introduction
CBP-174 is a selective, peripherally acting antagonist of the histamine H3 receptor (H3R) developed for the oral treatment of chronic pruritus. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. By antagonizing this receptor, CBP-174 is hypothesized to modulate the neural circuits involved in itch perception. Preclinical studies in mouse models indicated that CBP-174 could reduce scratching behavior within 30 minutes of administration, suggesting a potential for rapid symptom relief.
Despite showing promise in early-stage development, including a completed Phase 1 human trial, the development of CBP-174 was discontinued to allow the developer to reallocate resources.[1] Therefore, detailed protocols and extensive data from animal studies are not available in the public domain. The following sections provide a generalized protocol and workflow based on standard methodologies for evaluating anti-pruritic agents in animal models.
Signaling Pathway of a Histamine H3 Receptor Antagonist
The diagram below illustrates the general mechanism of action for an H3R antagonist like CBP-174 in the context of pruritus.
Caption: Mechanism of an H3R Antagonist in reducing itch signals.
Experimental Protocols
Due to the discontinuation of CBP-174's development, specific protocols from the manufacturer are not available. The following is a generalized protocol for evaluating an orally administered anti-pruritic agent in a mouse model of atopic dermatitis, based on standard industry practices.
Objective: To assess the efficacy of a test compound (e.g., CBP-174) in reducing scratching behavior in a chemically-induced mouse model of pruritus.
Animal Model:
-
Species: C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Model Induction: A common method is the repeated application of a hapten, such as oxazolone or dinitrochlorobenzene (DNCB), to a shaved area on the nape of the neck or the back to induce a dermatitis-like condition with associated pruritus.
Materials:
-
Test compound (CBP-174)
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Inducing agent (e.g., Oxazolone)
-
Oral gavage needles
-
Video recording equipment
-
Behavioral analysis software
Protocol:
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
-
Model Induction (Day 0-14):
-
Sensitization (Day 0): Apply a solution of the inducing agent to the shaved abdomen of the mice.
-
Challenge (e.g., Day 7, 9, 11, 13): Apply a lower concentration of the same agent to a shaved area on the nape of the neck to elicit an inflammatory and pruritic response.
-
-
Grouping and Dosing (Day 15):
-
Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Test Compound (Low Dose)
-
Group 3: Test Compound (Medium Dose)
-
Group 4: Test Compound (High Dose)
-
-
Administer the test compound or vehicle via oral gavage. Doses would need to be determined through dose-range-finding studies.
-
-
Behavioral Analysis (Day 15):
-
Immediately after dosing, place mice individually in observation chambers.
-
Record the behavior of the mice for a set period (e.g., 60 minutes). The press release for CBP-174 mentions effects within 30 minutes, so this early time frame is critical.
-
An observer, blinded to the treatment groups, will quantify the number of scratching bouts directed at the application site. Alternatively, use automated behavioral analysis software.
-
-
Data Analysis:
-
Calculate the mean number of scratches for each group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare the treatment groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.
-
Generalized Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of an anti-pruritic compound.
Caption: Generalized workflow for preclinical anti-pruritic studies.
Summary of Quantitative Data
No quantitative data from preclinical animal models for CBP-174 is publicly available. The only available dosage information comes from the Phase 1 human trial.
CBP-174 Phase 1 Single Ascending Dose (SAD) Trial
| Parameter | Details |
| Study Population | Healthy Adult Volunteers |
| Design | Randomized, double-blind, placebo-controlled |
| Maximum Dose Tested | 16 mg (single oral dose) |
| Key Finding | The drug was observed to be safe and well-tolerated across all dose cohorts. |
References
Application Notes and Protocols for JCP174: A Representative JAK/STAT Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and experimental use of JCP174, a representative small molecule inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. Due to the limited publicly available information on a specific molecule designated "this compound," this document outlines generalized yet robust procedures applicable to a compound of this class. The protocols provided are founded on standard laboratory practices for handling similar research-grade small molecule inhibitors.
Introduction to this compound and the JAK/STAT Pathway
The JAK/STAT signaling cascade is a critical pathway in cellular communication, playing a pivotal role in processes such as cell growth, differentiation, and immune response. Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers. This compound is presented here as a representative inhibitor targeting this pathway, making it a valuable tool for research and therapeutic development.
Signaling Pathway Diagram
Caption: this compound inhibits JAK phosphorylation, blocking downstream STAT activation.
This compound Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring experimental reproducibility. The following protocols are based on common practices for small molecule inhibitors.
Materials Required
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Stock Solution Preparation Protocol (10 mM)
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. Refer to the table below for calculations.
-
Dissolution: Vortex the solution for 1-2 minutes to dissolve the compound. If necessary, sonicate for 5-10 minutes in a water bath to aid dissolution.
-
Sterilization: While DMSO is generally sterile, if required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Working Solution Preparation
Prepare working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium or assay buffer immediately before use. It is crucial to minimize the final DMSO concentration in the assay, typically keeping it below 0.5%, to avoid solvent-induced cellular toxicity.
Solubility and Stability Data
The following table summarizes the typical solubility and stability of a small molecule inhibitor like this compound.
| Solvent | Solubility (at 25°C) | Storage of Stock Solution | Stability |
| DMSO | ≥ 50 mg/mL (Hypothetical) | -20°C or -80°C | Stable for at least 6 months |
| Ethanol | ~10 mg/mL (Hypothetical) | -20°C | Limited stability, use fresh |
| PBS (pH 7.2) | < 1 mg/mL (Hypothetical) | Not recommended for storage | Prone to precipitation |
Experimental Protocols
The following is a representative protocol for evaluating the inhibitory effect of this compound on the JAK/STAT pathway using a cell-based assay to measure STAT3 phosphorylation.
In Vitro Inhibition of STAT3 Phosphorylation
This experiment aims to determine the concentration-dependent inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation in a relevant cell line.
Experimental Workflow Diagram
Caption: A typical workflow for assessing the inhibitory activity of this compound.
Detailed Protocol
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, A549) in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in complete medium.
-
Cell Starvation: The following day, replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal levels of phosphorylated STAT3.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) well. Incubate for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells by adding a pre-determined concentration of a relevant cytokine (e.g., Interleukin-6, IL-6) to each well (except for the unstimulated control). Incubate for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Detection of p-STAT3: Analyze the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 by Western blot or ELISA using specific antibodies.
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance (for ELISA). Normalize the p-STAT3 signal to the total STAT3 signal. Plot the normalized p-STAT3 levels against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.
Quantitative Data Presentation
The following table presents hypothetical data from the STAT3 phosphorylation inhibition assay.
| Compound | Target Cell Line | Stimulant | IC50 (nM) |
| This compound | HeLa | IL-6 (10 ng/mL) | 50 |
| Control Inhibitor | HeLa | IL-6 (10 ng/mL) | 25 |
| This compound | A549 | Oncostatin M (20 ng/mL) | 75 |
Disclaimer: The information provided in this document regarding this compound is for representative and instructional purposes only. All experimental procedures should be performed in a controlled laboratory setting by qualified personnel. Users should validate these protocols for their specific experimental conditions.
Application Notes and Protocols for J-174 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JCP174 is a selective antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system and to a lesser extent in peripheral tissues. In the context of drug development, particularly for inflammatory conditions, this compound is investigated for its potential to modulate inflammatory signaling pathways. Western blot analysis is a critical immunoassay used to detect and quantify specific proteins in a sample, making it an essential tool for elucidating the mechanism of action of compounds like this compound.
These application notes provide a framework for utilizing Western blot to assess the effects of this compound on key proteins within the H3R signaling cascade. The protocols and data presented are representative and intended to serve as a guide for researchers.
Histamine H3 Receptor Signaling Pathway
Activation of the H3R by its endogenous ligand, histamine, initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and PI3K/Akt pathways.[1][2] Antagonists like this compound are expected to block these effects. In inflammatory conditions, H3R signaling can influence the expression and activation of various pro-inflammatory and anti-inflammatory mediators.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H3 Receptor Integrates Peripheral Inflammatory Signals in the Neurogenic Control of Immune Responses and Autoimmune Disease Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Peripheral and Spinal Histamine H3 Receptors Inhibits Formalin-Induced Inflammation and Nociception, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel JAK Inhibitors Using Tofacitinib (CP-690,550) as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling, making them a critical target for therapeutic intervention in autoimmune diseases, inflammation, and cancer. The JAK/STAT signaling pathway is a primary route for numerous cytokines and growth factors to transmit signals from the cell membrane to the nucleus, influencing gene expression involved in cell proliferation, differentiation, survival, and inflammation. Tofacitinib (formerly CP-690,550) is a potent, orally available inhibitor of the JAK family of enzymes and serves as a first-in-class therapeutic for conditions like rheumatoid arthritis.[1][2][3] The discovery of Tofacitinib was notably facilitated by high-throughput screening (HTS) to identify initial lead compounds.[2] This application note provides a detailed protocol and framework for utilizing HTS to discover novel JAK inhibitors, using Tofacitinib as a reference compound.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes. Tofacitinib exerts its immunomodulatory effects by inhibiting this pathway.[1][4][5][6][7]
Quantitative Data for Tofacitinib (CP-690,550)
Tofacitinib exhibits varying inhibitory activity against different members of the JAK family. This selectivity is a key aspect of its pharmacological profile. The following table summarizes the IC50 values for Tofacitinib against JAK1, JAK2, and JAK3.
| Target | IC50 (nM) |
| JAK1 | 112 |
| JAK2 | 20 |
| JAK3 | 1 |
| Table 1: Inhibitory potency of Tofacitinib against JAK family kinases. Data sourced from multiple studies.[8] |
High-Throughput Screening Protocol for JAK Inhibitors
This protocol outlines a biochemical, in vitro HTS assay designed to identify inhibitors of JAK3, the primary target of Tofacitinib.
Objective: To identify small molecule inhibitors of JAK3 kinase activity from a compound library.
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method for HTS of kinase inhibitors. The assay measures the phosphorylation of a substrate peptide by the JAK3 enzyme. Inhibition of JAK3 results in a decreased FRET signal.
Experimental Workflow
Materials and Reagents
-
Enzyme: Recombinant human JAK3 (catalytic domain)
-
Substrate: Biotinylated peptide substrate for JAK3
-
Cofactor: Adenosine triphosphate (ATP)
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody (donor) and streptavidin-allophycocyanin (SA-APC) (acceptor)
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Plates: Low-volume 384-well black assay plates
-
Control Inhibitor: Tofacitinib (CP-690,550)
-
Compound Library: Small molecule library in DMSO
-
Instrumentation: Acoustic liquid handler, microplate reader capable of TR-FRET detection
Experimental Protocol
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well assay plate.
-
Dispense 50 nL of Tofacitinib (positive control, final concentration range for IC50 determination) and DMSO (negative control, 0% inhibition) into designated control wells.
-
-
Enzyme Addition:
-
Prepare a solution of JAK3 enzyme in assay buffer.
-
Dispense 5 µL of the JAK3 solution to all wells.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the biotinylated peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for JAK3.
-
Dispense 5 µL of the substrate/ATP solution to all wells to start the reaction.
-
-
Kinase Reaction Incubation:
-
Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the detection reagent mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a suitable detection buffer.
-
Dispense 10 µL of the detection mix to all wells to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite at 320-340 nm and measure emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
-
Ratio_compound: Signal in the presence of a test compound.
-
Ratio_max: Signal from the negative control (DMSO).
-
Ratio_min: Signal from a high concentration of the positive control (Tofacitinib).
-
-
-
Determine Assay Quality (Z'-factor):
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.
-
-
-
Hit Identification:
-
Compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits. These hits should be confirmed and further characterized in dose-response assays to determine their IC50 values.
-
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel inhibitors of the JAK/STAT pathway, using the well-characterized inhibitor Tofacitinib as a reference. The detailed protocol for a TR-FRET based assay offers a robust and scalable method for primary screening. Successful identification and characterization of novel JAK inhibitors have the potential to lead to the development of new therapeutics for a wide range of inflammatory and autoimmune disorders.
References
- 1. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes: JCP174 for the Study of Atopic Dermatitis Models
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by eczematous lesions, intense pruritus, and a relapsing-remitting course.[1][2][3] The pathophysiology of AD is complex, involving a combination of genetic predisposition, immune dysregulation, and epidermal barrier dysfunction.[1][4][5] A key signaling pathway implicated in the inflammatory cascade of AD is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[6][7][8][9] Cytokines, particularly those of the T helper 2 (Th2) cell lineage such as IL-4 and IL-13, play a crucial role in driving AD pathogenesis by signaling through the JAK-STAT pathway.[4][10]
JCP174 is a novel investigational molecule designed to modulate inflammatory responses in the skin. These application notes provide an overview of the utility of this compound in preclinical atopic dermatitis models, offering protocols for both in vitro and ex vivo studies to assess its therapeutic potential.
Mechanism of Action
This compound is hypothesized to act as an inhibitor of the JAK-STAT signaling pathway. By blocking the activity of specific Janus kinases, this compound can attenuate the downstream signaling of pro-inflammatory cytokines that are central to the pathophysiology of atopic dermatitis. This inhibition is expected to lead to a reduction in inflammatory cell infiltration, a decrease in the production of inflammatory mediators, and an improvement in skin barrier function.
Key Applications
-
Evaluation of anti-inflammatory effects: Assess the ability of this compound to reduce the production of key inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TSLP) in cellular and tissue models of atopic dermatitis.
-
Investigation of skin barrier restoration: Determine the effect of this compound on the expression of crucial skin barrier proteins (e.g., filaggrin, loricrin) that are often downregulated in atopic dermatitis.
-
In vitro and ex vivo disease modeling: Utilize this compound as a tool compound to probe the role of specific signaling pathways in established models of atopic dermatitis.
Data Presentation
The following tables summarize hypothetical quantitative data from representative experiments designed to evaluate the efficacy of this compound in atopic dermatitis models.
Table 1: Effect of this compound on Cytokine Secretion in a 2D Keratinocyte Model of Atopic Dermatitis
| Treatment Group | IL-4 (pg/mL) | IL-13 (pg/mL) | TSLP (pg/mL) |
| Vehicle Control | 5.2 ± 0.8 | 8.1 ± 1.2 | 12.5 ± 2.1 |
| Inflammatory Cocktail | 152.3 ± 15.7 | 189.6 ± 20.3 | 254.8 ± 28.9 |
| This compound (1 µM) + Inflammatory Cocktail | 45.1 ± 5.9 | 58.7 ± 7.2 | 89.3 ± 10.1 |
| This compound (10 µM) + Inflammatory Cocktail | 12.6 ± 2.1 | 18.3 ± 3.5 | 31.7 ± 4.8 |
| Dexamethasone (1 µM) + Inflammatory Cocktail | 25.8 ± 3.4 | 33.1 ± 4.6 | 55.2 ± 6.7*** |
Data are presented as mean ± SEM. ***p < 0.001 compared to the Inflammatory Cocktail group.
Table 2: Effect of this compound on Skin Barrier Protein Expression in a 3D Reconstructed Human Epidermis (RHE) Model
| Treatment Group | Filaggrin Expression (Relative Units) | Loricrin Expression (Relative Units) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Inflammatory Cocktail | 0.35 ± 0.05 | 0.41 ± 0.06 |
| This compound (1 µM) + Inflammatory Cocktail | 0.78 ± 0.09 | 0.82 ± 0.11 |
| This compound (10 µM) + Inflammatory Cocktail | 0.95 ± 0.11 | 0.98 ± 0.13 |
| Positive Control | 0.89 ± 0.10 | 0.91 ± 0.12 |
Data are presented as mean ± SEM. **p < 0.01, ***p < 0.001 compared to the Inflammatory Cocktail group.
Table 3: Efficacy of Topical this compound in an Ex Vivo Human Skin Atopic Dermatitis Model
| Treatment Group | IL-4 Release (pg/mL) | Eczema Area and Severity Index (EASI) Score |
| Untreated Control | 15.4 ± 2.5 | 0.5 ± 0.1 |
| Inflammatory Cocktail | 258.1 ± 30.2 | 8.2 ± 0.9 |
| Vehicle Cream + Inflammatory Cocktail | 249.5 ± 28.9 | 8.0 ± 0.8 |
| This compound (1% Cream) + Inflammatory Cocktail | 75.3 ± 9.8 | 3.1 ± 0.4 |
| Betamethasone (0.1% Cream) + Inflammatory Cocktail | 52.9 ± 7.1 | 2.5 ± 0.3 |
Data are presented as mean ± SEM. ***p < 0.001 compared to the Vehicle Cream + Inflammatory Cocktail group.
Experimental Protocols
Protocol 1: In Vitro 2D Human Keratinocyte Atopic Dermatitis Model
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines by human keratinocytes in response to an inflammatory stimulus relevant to atopic dermatitis.
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Keratinocyte growth medium
-
Recombinant human IL-4 and IL-13
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for IL-4, IL-13, and TSLP
Methodology:
-
Culture HEKa cells to 80% confluency in 24-well plates.
-
Starve the cells in basal medium for 4 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound or Dexamethasone for 1 hour.
-
Induce an atopic dermatitis-like inflammatory response by adding a cocktail of recombinant human IL-4 and IL-13 to the culture medium.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-4, IL-13, and TSLP in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: 3D Reconstructed Human Epidermis (RHE) Atopic Dermatitis Model
Objective: To assess the effect of this compound on skin barrier protein expression in a 3D model that mimics the human epidermis.
Materials:
-
Reconstructed Human Epidermis (RHE) tissue models
-
Assay medium
-
Inflammatory cytokine cocktail (e.g., IL-4, IL-13, TNF-α)
-
This compound
-
Positive control (e.g., a known barrier-enhancing compound)
-
Reagents for immunohistochemistry or Western blotting (antibodies against filaggrin and loricrin)
Methodology:
-
Culture the RHE models at the air-liquid interface according to the manufacturer's protocol.
-
Add the inflammatory cytokine cocktail to the culture medium to induce an AD-like phenotype.
-
Concurrently, treat the RHE models with different concentrations of this compound or a positive control.
-
Maintain the cultures for 72 hours, changing the medium with fresh cytokines and test compounds every 24 hours.
-
At the end of the treatment period, harvest the RHE tissues.
-
Process the tissues for either immunohistochemical staining or Western blot analysis to assess the expression levels of filaggrin and loricrin.
Protocol 3: Ex Vivo Human Skin Atopic Dermatitis Model
Objective: To evaluate the efficacy of a topical formulation of this compound in a physiologically relevant human skin explant model of atopic dermatitis.[11]
Materials:
-
Fresh human skin explants obtained from cosmetic surgery
-
Culture medium
-
Inflammatory cocktail to induce an AD phenotype[11]
-
Topical formulation of this compound (e.g., 1% cream)
-
Vehicle cream
-
Betamethasone cream (positive control)
-
ELISA kits for inflammatory markers
-
Materials for histological analysis (e.g., H&E staining)
Methodology:
-
Prepare 8-mm punch biopsies from the human skin explants.
-
Place the biopsies in a culture plate with the dermal side in contact with the culture medium.
-
Induce an atopic dermatitis-like phenotype by adding an inflammatory cocktail to the culture medium.[11]
-
Apply the topical formulations (this compound cream, vehicle cream, or Betamethasone cream) to the epidermal surface of the skin biopsies.
-
Culture the explants for 48-72 hours.
-
Collect the culture medium to measure the release of inflammatory markers by ELISA.
-
Fix, embed, and section the skin biopsies for histological evaluation of inflammatory cell infiltration and epidermal changes.
-
Assess the severity of eczematous changes using a scoring system like the Eczema Area and Severity Index (EASI).
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for the 2D keratinocyte atopic dermatitis model.
Caption: Vicious cycle of atopic dermatitis pathogenesis.
References
- 1. Advanced In Vitro Three-Dimensional Skin Models of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis [frontiersin.org]
- 3. MMSL: ATOPIC DERMATITIS MODEL OF HUMAN KERATINOCYTES IN VITRO [mmsl.cz]
- 4. Atopic Dermatitis Studies through In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. 3D in vitro model for atopic dermatitis | RE-Place [re-place.be]
- 7. JAK Inhibitors for Atopic Dermatitis [webmd.com]
- 8. hcplive.com [hcplive.com]
- 9. JAK inhibitors in the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interplay of cytokines in the pathophysiology of atopic dermatitis: insights from Murin models and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
JCP174 co-administration with other drugs
Application Notes and Protocols: Co-administration of JCP174 (CBP-174)
Note to the Reader: The compound "this compound" is likely a typographical error for "CBP-174," a drug candidate developed by Connect Biopharma. All available public information pertains to CBP-174. Development of CBP-174 was discontinued after a Phase 1 single ascending dose study.[1][2] Consequently, there is no clinical data or established protocols for its co-administration with other drugs. This document summarizes the available information on CBP-174 and provides a theoretical framework for its mechanism of action.
Introduction to CBP-174
CBP-174 is a highly selective, peripherally acting histamine H3 receptor (H3R) antagonist that was under development for the oral treatment of chronic pruritus (itch) associated with allergic and inflammatory skin conditions, such as atopic dermatitis. Preclinical studies suggested that CBP-174 could induce rapid reductions in scratching. However, in May 2024, Connect Biopharma terminated the in-license agreement for CBP-174 to focus resources on other clinical programs.[2]
Mechanism of Action and Signaling Pathway
CBP-174 functions as an antagonist of the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, but also found in peripheral tissues, including nerve endings in the skin. In the periphery, activation of H3R on sensory nerves is thought to contribute to the sensation of itch. By blocking this receptor, CBP-174 was hypothesized to reduce pruritus.
Preclinical and Clinical Development Overview
CBP-174 underwent preclinical development and a Phase 1 clinical trial.
Preclinical Findings
Preclinical models indicated that CBP-174 led to a reduction in scratching in mice within 30 minutes of dosing, suggesting a potential for rapid pruritus relief in humans.
Phase 1 Clinical Trial
A Phase 1, randomized, double-blind, placebo-controlled, single ascending dose (SAD) study was conducted in healthy adults in Australia to evaluate the safety, tolerability, and pharmacokinetics of CBP-174.
Table 1: Summary of the CBP-174 Phase 1 Single Ascending Dose Trial
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, single ascending dose (SAD) |
| Population | 72 healthy adults |
| Intervention | Single oral doses of CBP-174 or placebo |
| Dose Escalation | Eight dose escalation cohorts up to a maximum of 16 mg |
| Key Findings | - CBP-174 was observed to be safe and well-tolerated.- No serious adverse events were reported.- Reported adverse events were predominantly mild.- No dose-limiting toxicities were identified.- Pharmacokinetics showed rapid absorption with dose-proportional increases in exposure and linear elimination. |
| Status | Completed |
Co-administration of CBP-174 with Other Drugs
There is no clinical or preclinical data available on the co-administration of CBP-174 with other drugs. The initial development strategy by Connect Biopharma considered CBP-174 as a potential complementary therapy to their anti-IL-4Rα antibody, rademikibart (CBP-201), for atopic dermatitis.[1] The rationale was that CBP-174 could provide rapid relief from itch while the anti-inflammatory effects of CBP-201 took effect.[1] However, this combination was never evaluated in clinical trials due to the discontinuation of the CBP-174 program.
Experimental Protocols
Due to the early termination of the CBP-174 development program, no specific protocols for co-administration studies have been published. Any future research involving a similar H3R antagonist in combination with other drugs for atopic dermatitis or other inflammatory conditions would require the development of new preclinical and clinical protocols. These would need to address:
-
Preclinical Models: In vivo animal models of pruritus and skin inflammation to assess efficacy and synergy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To evaluate potential drug-drug interactions, including effects on absorption, distribution, metabolism, and excretion.
-
Toxicology Studies: To determine the safety profile of the combination therapy.
-
Clinical Trial Design: Phase 1 studies in healthy volunteers to assess safety and PK interactions, followed by Phase 2 and 3 trials in the target patient population to evaluate efficacy and safety of the co-administered drugs.
Conclusion
While CBP-174 showed initial promise as a novel treatment for pruritus, its development was halted after a Phase 1 study. As a result, there is a lack of data on its co-administration with other therapeutic agents. The information presented here is based on the limited publicly available data and the initial scientific rationale for its development. Researchers interested in the H3R antagonist mechanism for pruritus should consider the information on CBP-174 as a foundational case study, recognizing that further preclinical and clinical research would be necessary to validate this therapeutic approach and explore potential combination therapies.
References
Troubleshooting & Optimization
troubleshooting JCP174 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JCP174.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound, with a focus on solubility.
Question: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer. How can I prevent this?
Answer:
Precipitation of DMSO-solubilized compounds in aqueous solutions is a common challenge. Here are several strategies to mitigate this issue:
-
Optimize the Final DMSO Concentration: Aim for the lowest effective concentration of your compound to minimize the required DMSO volume. While this compound is soluble in DMSO, the final concentration of DMSO in your aqueous solution should ideally be below 0.5% to avoid cell toxicity and solubility issues.[1][2] For some in vivo experiments, a final DMSO concentration of up to 2% may be acceptable.[1]
-
Stepwise Dilution: Avoid adding the this compound DMSO stock solution directly to your full volume of aqueous buffer. Instead, perform serial dilutions. You can first dilute the stock in a smaller volume of buffer and then add this intermediate dilution to the final volume.[2]
-
Use of a Co-solvent: Incorporating a small amount of a co-solvent like Tween 80 can help maintain the solubility of hydrophobic compounds in aqueous solutions. Prepare a solution of your compound in DMSO, then mix it with an equal volume of 20% Tween 80 before diluting in your buffer. Sonication can aid in dispersion.
-
Pre-treat the Aqueous Solution: Add the required volume of DMSO to your aqueous buffer before adding the this compound stock solution. This can sometimes prevent localized concentration gradients that lead to precipitation.[2]
Question: I am seeing inconsistent results in my cell-based assays with this compound. Could this be a solubility issue?
Answer:
Yes, inconsistent results can often be traced back to poor compound solubility. If this compound is not fully dissolved, the effective concentration in your assay will be lower and more variable than intended.
-
Visual Inspection: Before adding to your cells, carefully inspect the final diluted solution for any signs of precipitation. Hold it up to a light source to look for cloudiness or visible particles.
-
Centrifugation: If you suspect precipitation, you can centrifuge your final working solution and test the supernatant for activity. A significant loss of activity would indicate that the compound has precipitated.
-
Control Experiments: Always include a vehicle control (DMSO at the same final concentration as your this compound solution) in your experiments to account for any effects of the solvent on your cells.[1]
Question: How should I prepare and store my this compound stock solution?
Answer:
Proper preparation and storage are crucial for maintaining the integrity of this compound.
-
Stock Solution Preparation: this compound is soluble in DMSO.[4] Prepare a high-concentration stock solution (e.g., 10 mM) in high-purity DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming in a water bath (up to 37°C) can be used if necessary, but be cautious of potential compound degradation with excessive heat.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When stored properly, the solid compound is stable for years, and the DMSO stock solution is stable for at least 6 months.[1][4]
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a small molecule with the chemical formula C₁₂H₁₂ClNO₃ and a molecular weight of 253.68 g/mol .[5] It functions as an inhibitor of palmitoyl protein thioesterase-1 (PPT1), specifically targeting TgPPT1 in Toxoplasma gondii.[4][6] It is also an inhibitor of porcine pancreatic elastase and human leukocyte elastase.[4]
What is the mechanism of action of this compound?
This compound acts as a depalmitoylase inhibitor.[4] Its primary target, PPT1, is an enzyme that removes palmitate from S-acylated proteins. This process of depalmitoylation is crucial for various cellular processes. By inhibiting PPT1, this compound can disrupt these pathways.
What are the known IC₅₀ values for this compound?
The chloroisocoumarin this compound has shown potent inhibition of human acyl-protein thioesterases (HsAPTs), with IC₅₀ values of 1.7 µM against HsAPT1 and 0.75 µM against HsAPT2.[4]
Quantitative Data
This compound Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClNO₃ |
| Molecular Weight | 253.68 g/mol |
| Purity | ≥95% |
| Appearance | Solid powder |
This compound Solubility
| Solvent | Solubility |
| DMSO | Soluble |
This compound In Vitro Activity
| Target | IC₅₀ |
| HsAPT1 | 1.7 µM |
| HsAPT2 | 0.75 µM |
Experimental Protocols
Detailed Methodology for an In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against its target enzyme, PPT1.
1. Materials and Reagents:
-
Purified recombinant PPT1 enzyme
-
Fluorogenic substrate for PPT1
-
This compound
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
DMSO (for dissolving this compound)
-
96-well black microplates
-
Microplate reader capable of measuring fluorescence
2. Preparation of Solutions:
-
Enzyme Solution: Dilute the purified PPT1 enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare the fluorogenic substrate in the assay buffer at a concentration that is at or below its Michaelis-Menten constant (Km) for the enzyme.
-
Inhibitor (this compound) Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.
3. Assay Procedure:
-
Pre-incubation: Add a small volume of the diluted this compound solutions (or DMSO for the vehicle control) to the wells of the 96-well plate. Then, add the diluted enzyme solution to each well. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate solution to each well.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Record data at regular intervals for a specified duration.
4. Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.[7]
Visualizations
Signaling Pathway
The following diagram illustrates the role of PPT1 in the clathrin-mediated endocytosis pathway. Inhibition of PPT1 by this compound can lead to the accumulation of palmitoylated proteins, potentially disrupting vesicle trafficking.[8][9]
Caption: Role of PPT1 in Clathrin-Mediated Endocytosis.
Experimental Workflow
The following diagram outlines the general workflow for testing the efficacy of this compound in a cell-based assay.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. medkoo.com [medkoo.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. This compound CAS: 126062-19-9 [aobious.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Identification of substrates of palmitoyl protein thioesterase 1 highlights roles of depalmitoylation in disulfide bond formation and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
optimizing JCP174 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JCP174 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule depalmitoylase inhibitor. Its primary target in Toxoplasma gondii is the acyl protein thioesterase 1 (TgPPT1). By inhibiting TgPPT1, this compound prevents the removal of palmitate from substrate proteins, leading to their increased palmitoylation. This enhances the host cell invasion by the parasite.[1][2]
Q2: What are the known targets of this compound in Toxoplasma gondii?
A2: this compound primarily targets TgPPT1. Inhibition of this enzyme leads to the increased membrane association of several palmitoylated proteins crucial for parasite motility and invasion, including:
-
Gliding Associated Protein 45 (GAP45): A key component of the glideosome, the motor complex responsible for parasite motility.
-
Calcium-Dependent Protein Kinase 3 (TgCDPK3): A kinase involved in regulating microneme secretion, an essential step for invasion.
-
Armadillo Repeats-Only Protein (TgARO): A protein that plays a role in the tethering of rhoptries, secretory organelles that release proteins required for invasion.[1]
Q3: What is the recommended starting concentration for this compound in a Toxoplasma invasion assay?
A3: A concentration of 50 µM this compound has been shown to be effective in increasing the membrane partitioning of palmitoylated substrates in Toxoplasma tachyzoites.[1] However, the optimal concentration can vary depending on the cell type, parasite strain, and specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2][3][4] For cell culture experiments, it is crucial to ensure the final DMSO concentration in the media is low (ideally ≤ 0.5%) to avoid cytotoxicity.[3][5][6] Stock solutions should be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q5: Does this compound have any known off-target effects?
A5: While this compound is known to target the serine hydrolase TgPPT1, comprehensive off-target profiling specific to this compound in host cells is not extensively documented in the available literature. It is a good practice to include appropriate controls in your experiments to account for potential off-target effects. This can include using an inactive analog of this compound if available.[1]
Troubleshooting Guides
Issue 1: No observable effect of this compound on Toxoplasma invasion.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal effective concentration for your specific parasite strain and host cells. |
| Incorrect Timing of Treatment | Short-term treatment with this compound has been shown to enhance invasion, while longer treatments (over 30 minutes) may be inhibitory.[1] Optimize the incubation time of parasites with this compound before allowing invasion. |
| Compound Degradation | Ensure the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Assay Variability | Ensure all experimental conditions, such as temperature, incubation times, and cell densities, are consistent across experiments. Include both positive and negative controls. |
Issue 2: High background or inconsistent results in the invasion assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Parasite or Host Cell Conditions | Ensure parasites are freshly harvested and host cells are healthy and at an appropriate confluency. |
| Inconsistent Staining | Optimize antibody concentrations and incubation times for the red/green invasion assay to ensure clear differentiation between extracellular and intracellular parasites. |
| Issues with DMSO Vehicle | Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the cells or parasites.[3][5][6] |
Issue 3: Observed cytotoxicity in host cells.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Perform a cytotoxicity assay (e.g., MTT or LDH assay) on the host cells with a range of this compound concentrations to determine the maximum non-toxic concentration. |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels (typically ≤ 0.5%).[3][5][6] |
| Contamination of Compound | Ensure the this compound used is of high purity. |
Data Presentation
Table 1: Summary of this compound Effects on Toxoplasma gondii
| Parameter | Effect of this compound | Reported Concentration | Reference |
| Toxoplasma Invasion | Enhancement | Titration experiments performed | [1] |
| Membrane Partitioning of GAP45 | Increased | 50 µM | [1] |
| Membrane Partitioning of TgCDPK3 | Increased | 50 µM | [1] |
| Membrane Partitioning of TgARO | Increased | 50 µM | [1] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Toxoplasma gondii Invasion Assay (Red/Green Assay)
This protocol is adapted from established methods for assessing Toxoplasma invasion.[3]
-
Materials: Confluent monolayer of host cells (e.g., human foreskin fibroblasts - HFFs) on coverslips, freshly harvested Toxoplasma tachyzoites, this compound stock solution, complete culture medium, primary antibodies (e.g., rabbit anti-SAG1), fluorescently labeled secondary antibodies (e.g., anti-rabbit IgG-Alexa Fluor 594 for extracellular parasites and anti-mouse IgG-Alexa Fluor 488 for intracellular parasites after permeabilization), DAPI stain, mounting medium.
-
Procedure:
-
Prepare a working solution of this compound in complete culture medium at the desired final concentration. Include a vehicle control with the same final DMSO concentration.
-
Pre-incubate freshly harvested tachyzoites in the this compound working solution or vehicle control for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Infect the confluent host cell monolayers with the pre-treated parasites at a suitable multiplicity of infection (MOI) and incubate for a short period (e.g., 15-30 minutes) to allow for invasion.
-
Wash the coverslips gently with PBS to remove non-adherent parasites.
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Without permeabilizing the cells, incubate with a primary antibody that recognizes an external parasite surface antigen (e.g., anti-SAG1).
-
Wash with PBS and incubate with a red fluorescently labeled secondary antibody to stain extracellular parasites.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Incubate with a primary antibody that recognizes a general parasite antigen (can be the same as in step 6 if the epitope is accessible intracellularly, or a different one).
-
Wash with PBS and incubate with a green fluorescently labeled secondary antibody to stain all parasites (both intracellular and extracellular).
-
Stain the host cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of red (extracellular) and green-only (intracellular) parasites to determine the invasion rate.
-
Protocol 3: Host Cell Cytotoxicity Assay (MTT Assay)
This is a general protocol that can be adapted for testing this compound cytotoxicity.
-
Materials: Host cells (e.g., HFFs), 96-well plates, this compound stock solution, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Replace the medium in the wells with the this compound dilutions or control media.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualizations
Caption: Mechanism of this compound action in Toxoplasma gondii.
Caption: Workflow for the Toxoplasma gondii invasion assay.
References
JCP174 Technical Support Center: Managing Potential Off-Target Effects
Welcome to the technical support center for JCP174. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects during experimentation with this compound, a known depalmitoylase inhibitor targeting Toxoplasma gondii palmitoyl-protein thioesterase 1 (TgPPT1).
While the specific off-target profile of this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for identifying, characterizing, and mitigating potential off-target interactions for small molecule inhibitors like this compound. The principles and experimental protocols outlined here are broadly applicable for proactive risk assessment and troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is reported to be an inhibitor of a depalmitoylase, specifically targeting TgPPT1, which plays a role in host-cell invasion by Toxoplasma gondii.
Q2: Are the off-target effects of this compound well-characterized?
Currently, there is limited publicly available data specifically detailing the off-target profile of this compound. As with any small molecule inhibitor, it is crucial for researchers to empirically determine its selectivity and potential off-target effects within their specific experimental system.
Q3: What are the general types of off-target effects that can be observed with small molecule inhibitors?
Off-target effects can range from binding to other proteins with similar structural folds (e.g., other hydrolases or even kinases) to non-specific interactions with cellular components. These can lead to a variety of unintended consequences, including altered signaling pathways, cytotoxicity, or confounding experimental results.
Q4: How can I proactively assess the potential off-target effects of this compound in my experiments?
A tiered approach is recommended. Start with computational predictions and then move to in vitro and cell-based experimental validation. This can include broad-spectrum kinase inhibitor panels, chemical proteomics, and phenotypic screening.
Troubleshooting Guide: Unexpected Experimental Results
If you are observing unexpected phenotypes or data that cannot be explained by the inhibition of TgPPT1, consider the following troubleshooting steps to investigate potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity at low concentrations | Inhibition of essential cellular proteins (e.g., kinases involved in cell survival pathways). | Perform a dose-response curve to determine the IC50 for toxicity. Screen this compound against a panel of common toxicity targets. |
| Phenotype does not match known function of the primary target | Engagement of an alternative signaling pathway. | Utilize transcriptomic or proteomic analysis to identify dysregulated pathways. Validate findings with pathway-specific inhibitors or activators. |
| Inconsistent results across different cell lines | Differential expression of off-target proteins. | Perform target engagement assays in each cell line to confirm both on-target and potential off-target binding. |
| Rescue experiments with the primary target are unsuccessful | The observed phenotype is driven by an off-target effect. | Employ a structurally distinct inhibitor of the primary target to see if the phenotype is recapitulated. Use genetic approaches (e.g., siRNA/CRISPR) to validate the on-target phenotype. |
Methodologies for Off-Target Profiling
A multi-pronged approach is the most effective strategy for identifying and validating potential off-target effects.
Computational (In Silico) Prediction
Computational methods can provide an initial, cost-effective screen for potential off-targets by comparing the structure of this compound to libraries of known protein-ligand interactions.
Experimental Protocol: In Silico Off-Target Prediction
-
Obtain the 2D or 3D structure of this compound.
-
Utilize computational platforms that employ chemical similarity and machine learning algorithms to screen against a large database of protein targets.[1][2]
-
Tools: Examples include the Similarity Ensemble Approach (SEA), SwissTargetPrediction, and other commercial platforms.
-
-
Analyze the prediction output, which will be a ranked list of potential off-targets based on similarity scores or binding probabilities.
-
Prioritize potential off-targets for experimental validation based on their biological relevance to your experimental system and the strength of the prediction.
References
Technical Support Center: JCP174 Experimental Variability and Controls
Notice: Information regarding "JCP174" is not available in the public domain. The following technical support guide is a generalized framework based on common experimental variabilities and control measures in cell-based assays and molecular biology experiments. Researchers should adapt these recommendations to their specific experimental system.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary sources of experimental variability? | Experimental variability can arise from multiple sources, including biological variability (e.g., differences between cell lines, passages, or individual patients), technical variability (e.g., pipetting errors, instrument calibration), and reagent variability (e.g., lot-to-lot differences in antibodies, cytokines, or media).[1] |
| How can I minimize variability between experiments? | To minimize inter-experiment variability, it is crucial to standardize protocols, use the same lot of critical reagents whenever possible, and perform regular maintenance and calibration of equipment. Running experiments on different days can also help identify and account for day-to-day variations. |
| What are essential controls for a cell-based assay? | Essential controls include: - Negative/Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the experimental compound. This helps determine the baseline response. - Positive Control: A known activator or inhibitor of the pathway being studied to ensure the assay is working as expected. - Untreated Control: Cells that are not subjected to any treatment, providing a baseline for cell health and viability. |
| How do I address potential off-target effects? | Off-target effects, where a treatment affects unintended molecules or pathways, are a significant concern.[2][3][4] These can be mitigated by: - Performing dose-response experiments to use the lowest effective concentration. - Using multiple, structurally unrelated compounds that target the same pathway. - Employing knockout or knockdown cell lines to confirm the target's involvement. - Utilizing techniques like GUIDE-seq or CIRCLE-seq for genome-wide off-target analysis in gene-editing experiments.[3] |
Troubleshooting Guides
Issue 1: High Well-to-Well Variability within a Plate
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care, ensuring all tips are dispensing equal volumes. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Reagent Mixing | Ensure all reagents are completely thawed and mixed before addition to the wells. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a defined, low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
| Reagent Lot Variability | If possible, purchase large batches of critical reagents (e.g., FBS, antibodies) to minimize lot-to-lot variation. Test new lots against old lots to ensure consistency. |
| Incubation Time | Adhere strictly to specified incubation times, as even small deviations can impact results. |
| Environmental Factors | Monitor and maintain consistent incubator conditions (temperature, CO2, humidity). |
Experimental Protocols
General Cell-Based Assay Protocol
This protocol provides a general workflow for a typical cell-based assay. Specific details will need to be optimized for the particular cell line and experimental question.
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and control compounds.
-
Remove the culture medium from the cells and add the medium containing the compounds.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Perform the desired assay to measure the endpoint (e.g., cell viability, apoptosis, cytokine production).
-
Common assays include MTT, CellTiter-Glo (for viability), Caspase-Glo (for apoptosis), or ELISA (for cytokine levels).
-
Read the plate using a plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background (blank wells) from all readings.
-
Normalize the data to the vehicle control.
-
Generate dose-response curves and calculate IC50 or EC50 values using appropriate software.
-
Diagrams
Caption: A generalized workflow for a typical cell-based experiment.
Caption: A decision tree for troubleshooting sources of high experimental variability.
References
- 1. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: JCP174 Experiments
Notice: Information regarding "JCP174" is not publicly available. The following content is a generalized template based on common experimental pitfalls in drug development and cell-based assays. This information should be adapted once specific details about this compound are known.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Currently, there is no publicly available scientific literature or data detailing the specific nature or mechanism of action of a compound or experiment series designated "this compound". It is possible that this is an internal project code, a novel proprietary molecule, or a very recently developed experimental system that has not yet been disclosed in publications. Without further information, a definitive description cannot be provided. We recommend consulting internal documentation or the primary researchers developing this compound for specific details.
Q2: I am observing high variability in my this compound assay results. What are the potential causes?
A2: High variability in cell-based assays is a common challenge. Several factors could be contributing to this issue:
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination, and within a consistent and optimal passage number range. Senescent or unhealthy cells can respond variably to treatment.
-
Reagent Consistency: Use reagents from the same lot number whenever possible. Variations in media, serum, or assay components can introduce variability.
-
Pipetting and Dispensing Errors: Inconsistent volumes of cells, compounds, or reagents can lead to significant differences between wells and plates. Calibrate pipettes regularly and use automated liquid handlers for high-throughput experiments if available.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and assay performance. Consider avoiding the use of outer wells for experimental samples or implementing proper plate sealing and incubation techniques.
-
Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels in your incubator. Fluctuations can impact cell physiology and assay outcomes.
Q3: My positive and negative controls for the this compound experiment are not performing as expected. How should I troubleshoot this?
A3: Control failure is a critical issue that invalidates experimental results. Here’s a systematic approach to troubleshooting:
-
Negative Control Issues (High Signal):
-
Contamination: Check for microbial or chemical contamination in your cell culture or reagents.
-
Reagent Degradation: The vehicle (e.g., DMSO) or other components of the negative control may have degraded or become contaminated. Prepare fresh controls.
-
Cellular Stress: Over-confluent or unhealthy cells may exhibit a stress response that mimics a positive signal.
-
-
Positive Control Issues (Low or No Signal):
-
Compound Degradation: The positive control compound may have degraded due to improper storage or handling. Prepare a fresh dilution from a reliable stock.
-
Incorrect Concentration: Double-check calculations and dilution steps to ensure the correct final concentration of the positive control.
-
Assay Window: The assay conditions (e.g., incubation time, reagent concentrations) may not be optimal for detecting the positive control signal. Re-optimize the assay parameters.
-
Cellular Response: The cells may have lost their responsiveness to the positive control due to high passage number or other culture-related issues.
-
Troubleshooting Guides
Issue 1: Poor Compound Solubility or Stability
Symptoms:
-
Precipitate observed in compound stock solutions or in assay wells.
-
Inconsistent or lower-than-expected compound activity.
-
High variability between replicate wells.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Precipitation in Stock Solution | Prepare fresh stock solutions. Consider using a different solvent or a lower stock concentration. Sonication may help dissolve the compound. |
| Precipitation in Assay Media | Decrease the final concentration of the compound in the assay. Evaluate the effect of serum in the media on compound solubility. |
| Compound Degradation | Aliquot stock solutions to minimize freeze-thaw cycles. Store compounds at the recommended temperature and protected from light. Prepare fresh dilutions for each experiment. |
Issue 2: Off-Target Effects or Cellular Toxicity
Symptoms:
-
Unexpected changes in cell morphology or viability at concentrations where the specific activity is not expected.
-
Activation or inhibition of signaling pathways unrelated to the intended target.
-
Discrepancies between in vitro and in vivo results.
Possible Causes and Solutions:
| Cause | Solution |
| Non-Specific Compound Activity | Perform counter-screens against related targets to assess selectivity. Use structurally distinct compounds that target the same pathway as controls. |
| General Cellular Toxicity | Conduct a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to determine the toxic concentration range of this compound. |
| Vehicle (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Experimental Protocols
Note: As no specific experimental protocols for "this compound" are publicly available, a generalized protocol for a cell-based reporter assay is provided below. This should be adapted based on the actual experimental design for this compound.
General Cell-Based Reporter Assay Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Resuspend cells in the appropriate growth medium to the desired density.
-
Seed cells into a 96-well or 384-well plate at the predetermined optimal seeding density.
-
Incubate for 18-24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in the appropriate assay medium.
-
Remove the seeding medium from the cell plate and add the compound dilutions.
-
Include wells with vehicle-only (negative control) and a known activator/inhibitor (positive control).
-
Incubate for the desired treatment duration (e.g., 6, 24, or 48 hours).
-
-
Reporter Gene Signal Detection (Example: Luciferase Assay):
-
Equilibrate the cell plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with no cells).
-
Normalize the data to the negative control (vehicle-treated cells).
-
Calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.
-
Visualizations
As the signaling pathway for this compound is unknown, a generic representation of a hypothetical signal transduction pathway is provided below.
A hypothetical signaling pathway initiated by this compound binding to a cell surface receptor.
Below is a generalized workflow for troubleshooting common experimental issues.
A logical workflow for troubleshooting unexpected experimental outcomes.
Technical Support Center: JCP174 Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when working with JCP174 in cell-based assays. Our goal is to help you achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically supplied as a lyophilized powder. For reconstitution, we recommend using sterile, anhydrous DMSO to prepare a stock solution of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before each experiment, freshly dilute the stock solution to the desired working concentration in your cell culture medium.
Q2: What is the expected potency (IC50) of this compound in a typical cell proliferation assay?
A2: The IC50 of this compound can vary depending on the cell line and assay conditions. Below is a table summarizing typical IC50 values observed in our internal validation assays. Significant deviations from these ranges may indicate an issue with assay setup or execution.
| Cell Line | Assay Type | Typical IC50 Range (nM) |
| Cell Line A | Proliferation (72h) | 50 - 150 |
| Cell Line B | Proliferation (72h) | 200 - 500 |
| Cell Line C | Cytokine Release (24h) | 100 - 300 |
Q3: How stable is this compound in cell culture medium?
A3: this compound exhibits good stability in standard cell culture media for up to 72 hours under normal incubation conditions (37°C, 5% CO2). However, for longer-term experiments, it is advisable to replenish the medium with freshly diluted this compound every 48-72 hours to maintain a consistent compound concentration.
Troubleshooting Inconsistent Results
Inconsistent results in cell-based assays can arise from a variety of sources.[1][2][3] This guide is designed to help you systematically troubleshoot and resolve common issues.
Problem 1: High Variability Between Replicate Wells
High variability between replicate wells for the same experimental condition is a common issue that can obscure real biological effects.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions. For multi-well plates, consider using automated liquid handlers for improved precision.[1] |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before seeding. Gently swirl the cell suspension between plating to prevent settling. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Reagent Instability | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[4] |
| Well-to-Well Contamination | Use sterile techniques and be careful to avoid cross-contamination between wells during pipetting. |
Problem 2: Poor Z'-factor in High-Throughput Screening (HTS) Assays
A low Z'-factor (typically < 0.5) indicates poor separation between positive and negative controls, making it difficult to confidently identify "hits".[5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Assay Window | Optimize the concentration of your positive and negative controls to maximize the signal-to-background ratio. |
| Inconsistent Incubation Times | Ensure all plates are incubated for the same duration. Use a plate hotel or an automated incubator to manage large batches of plates. |
| DMSO Sensitivity | Some cell lines are sensitive to DMSO. Test the tolerance of your cells to a range of DMSO concentrations and keep the final concentration below the toxic threshold (typically < 0.5%).[4] |
| Signal Instability | For luminescence or fluorescence-based assays, ensure that the signal is stable over the reading period. Optimize the read time after reagent addition. |
Problem 3: Day-to-Day Variability in Assay Results
Significant changes in assay performance from one day to the next can compromise the reproducibility of your findings.[6]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Culture Drift | Use cells with a consistent and low passage number.[7] Thaw a new vial of cells from a validated master cell bank periodically. Ensure consistent cell culture conditions (media, supplements, confluency at time of harvest).[7] |
| Reagent Batch Variation | Qualify new batches of serum, media, and other critical reagents before use in experiments. |
| Environmental Fluctuations | Monitor and maintain stable incubator conditions (temperature, CO2, humidity). |
| Operator Variability | Standardize protocols and ensure all users are following the same procedure.[2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS-based)
This protocol outlines a general method for assessing the effect of this compound on cell proliferation using a colorimetric MTS assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Harvest and count cells, then resuspend in complete medium to the desired seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Visualizations
Signaling Pathway Diagram
This compound is hypothesized to act as an inhibitor of the JAK/STAT signaling pathway, a critical pathway in cytokine signaling and immune response.[8] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[8][9]
Caption: Hypothetical mechanism of this compound as a JAK inhibitor.
Experimental Workflow Diagram
This diagram illustrates a typical workflow for a cell-based assay to screen for the effects of compounds like this compound.
References
- 1. mt.com [mt.com]
- 2. cellgs.com [cellgs.com]
- 3. Understanding and managing sources of variability in cell measurements [insights.bio]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role and mechanism of JAK2/STAT3 signaling pathway regulated by m6A methyltransferase KIAA1429 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
JCP174 Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing JCP174 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chloroisocoumarin compound that acts as an inhibitor of palmitoyl protein thioesterase-1 (TgPPT1) in the parasite T. gondii. It also demonstrates inhibitory activity against human acyl-protein thioesterases, specifically HsAPT1 and HsAPT2, as well as porcine pancreatic elastase and human leukocyte elastase.[1] Its primary mechanism is the inhibition of depalmitoylation, an important post-translational modification of proteins.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2][3][4] For this compound, the following IC50 values have been reported against human acyl-protein thioesterases (HsAPTs):
| Target | IC50 Value |
| HsAPT1 | 1.7 µM |
| HsAPT2 | 0.75 µM |
| Data from PLoS One. 2018 Jan 24;13(1):e0190255.[1] |
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[1] For short-term storage (days to weeks), it is recommended to store the compound at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C in a dry, dark environment.[1]
Q4: How many data points are recommended for a reliable dose-response curve?
For a robust dose-response curve, it is generally recommended to use 5-10 concentrations that are well-distributed across a broad range.[5] This should allow for the clear definition of the bottom and top plateaus of the curve, as well as the central portion where the response is changing.[5]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability can obscure the true dose-response relationship and lead to unreliable IC50 values.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[6] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step to avoid concentration errors.[7][8] |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile media or PBS.[6] |
| Cell Health | Use cells that are in a healthy, logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times.[6][7] |
Issue 2: No Dose-Response or a Very Weak Response
This can occur if the compound is not active under the experimental conditions or if the assay is not sensitive enough.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | The selected concentration range may be too low. Test a wider range of concentrations, extending several orders of magnitude higher. |
| Compound Instability | Ensure the compound is stable in the assay medium for the duration of the experiment. Prepare fresh stock solutions. |
| Assay Sensitivity | The assay may not be sensitive enough to detect a response. Optimize assay parameters such as incubation time, substrate concentration, and instrument settings.[9] |
| Cell Type | The chosen cell line may not be sensitive to the compound. Consider using a different cell model.[7] |
Issue 3: Incomplete or Non-Sigmoidal Dose-Response Curve
An incomplete curve lacks a clear upper or lower plateau, while a non-sigmoidal shape can indicate complex biological responses.
| Potential Cause | Troubleshooting Step |
| Insufficient Concentration Range | The concentration range may not be wide enough to capture the full sigmoidal shape. Extend the concentration range in both directions. |
| Compound Solubility Issues | At high concentrations, the compound may precipitate out of solution. Visually inspect the wells for any precipitation. |
| Biphasic Response | The compound may have multiple targets or mechanisms of action, leading to a biphasic curve. Consider using a different non-linear regression model for analysis.[5] |
| Assay Interference | The compound may interfere with the assay readout (e.g., autofluorescence). Run appropriate controls to test for interference.[10] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure for determining the IC50 of this compound in a selected cell line.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
DMSO
-
96-well microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-optimized density and incubate overnight to allow for attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cell plate and replace it with the medium containing the different concentrations of this compound.
-
Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[5]
-
Visualizations
Caption: Hypothetical signaling pathway of this compound inhibiting Acyl-Protein Thioesterase (APT).
Caption: Experimental workflow for dose-response curve optimization.
Caption: Troubleshooting workflow for common dose-response curve issues.
References
- 1. medkoo.com [medkoo.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. marinbio.com [marinbio.com]
- 7. biocompare.com [biocompare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. selectscience.net [selectscience.net]
Technical Support Center: JCP174 In Vitro Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JCP174 in in vitro cytotoxicity experiments. The information is tailored for scientists in drug development and related fields.
Troubleshooting Guides
Encountering issues in your in vitro cytotoxicity assays with this compound is not uncommon. This guide provides solutions to some of the most frequently observed problems.
Problem 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between plating wells to prevent cell settling. Use a calibrated multichannel pipette and ensure consistent pipetting technique. |
| Edge Effects | Evaporation from wells on the outer edges of the plate can concentrate media components and the test compound. To mitigate this, avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of this compound or assay reagents can lead to significant variability. Ensure all pipettes are properly calibrated. Use fresh pipette tips for each replicate and condition. |
| Cell Clumping | Clumped cells will lead to uneven cell distribution and inconsistent results. Ensure complete dissociation of cells during subculturing. Visually inspect cells under a microscope before seeding to confirm a single-cell suspension. |
Problem 2: Low or No Cytotoxic Effect Observed
| Possible Cause | Recommended Solution |
| Sub-optimal this compound Concentration | The effective concentration of this compound can be highly cell-type dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal range for your specific cell line. |
| Incorrect Assay Endpoint | The cytotoxic effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal incubation time for observing cytotoxicity. |
| Compound Instability or Precipitation | This compound may be unstable or precipitate in your culture medium. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Visually inspect the culture medium for any signs of precipitation after adding this compound. |
| Resistant Cell Line | The selected cell line may be inherently resistant to the cytotoxic effects of this compound. If possible, test this compound on a panel of different cell lines to identify a sensitive model. |
| Assay Interference | This compound may interfere with the chemistry of your chosen cytotoxicity assay (e.g., MTT, XTT). Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., LDH release, Calcein-AM, or a real-time impedance-based assay).[1] |
Problem 3: High Background Signal in Control Wells
| Possible Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at higher concentrations. Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is below the toxic threshold for your cell line (usually <0.5%). Run a vehicle control (media with the same concentration of DMSO as your experimental wells) to assess solvent toxicity. |
| Contamination | Microbial contamination (bacteria, yeast, or mycoplasma) can affect cell viability and interfere with assay readings. Regularly test your cell cultures for mycoplasma contamination. Practice sterile cell culture techniques to prevent contamination. |
| High Cell Seeding Density | Over-confluent cells in control wells can lead to cell death due to nutrient depletion and waste accumulation, resulting in a high background signal. Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[2][3][4] |
| Assay Reagent Issues | The assay reagents themselves might be compromised or prepared incorrectly. Use fresh, high-quality assay reagents. Prepare reagents according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is known to be an inhibitor of palmitoyl protein thioesterase-1 (PPT1), a depalmitoylase found in the parasite T. gondii. It also exhibits inhibitory activity against porcine pancreatic elastase and human leukocyte elastase.[3]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been reported for its enzymatic targets, not for cytotoxicity in specific cell lines.
| Target | IC50 Value |
| HsAPT1 | 1.7 µM |
| HsAPT2 | 0.75 µM |
Note: These values represent the concentration of this compound required to inhibit the enzymatic activity of these targets by 50% and may not directly correlate with cytotoxic concentrations in cell-based assays.
Q3: What is the recommended starting concentration for this compound in a cytotoxicity assay?
A3: Based on the IC50 values against its enzymatic targets, a good starting point for a dose-response experiment would be to test a range of concentrations spanning from low nanomolar to high micromolar (e.g., 10 nM to 100 µM).
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it further in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically below 0.5%).
Q5: Which type of cytotoxicity assay is most suitable for this compound?
A5: The choice of assay can depend on the expected mechanism of cell death.
-
Metabolic assays (MTT, XTT, MTS): These are commonly used and measure mitochondrial activity. However, be aware of potential interference from the compound.
-
Membrane integrity assays (LDH release, Trypan Blue, Propidium Iodide): These assays detect cell membrane damage, which is a hallmark of necrosis.
-
Apoptosis assays (Caspase activity, Annexin V staining): If you hypothesize that this compound induces programmed cell death, these assays would be appropriate.
-
Real-time cell analysis: Impedance-based assays can provide continuous monitoring of cell viability and proliferation.
It is often recommended to use two different types of assays to confirm your results.
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your particular cell line and experimental conditions.[5]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Workflows
Potential Signaling Pathway Affected by this compound via Elastase Inhibition
This compound is an inhibitor of human leukocyte elastase. Elastase is known to be involved in inflammatory signaling pathways. The following diagram illustrates a potential pathway that could be modulated by this compound.
Caption: Potential mechanism of this compound action via elastase inhibition.
Potential Cellular Processes Affected by this compound via PPT1 Inhibition
This compound inhibits palmitoyl protein thioesterase-1 (PPT1), an enzyme responsible for depalmitoylation of proteins. Inhibition of PPT1 can disrupt protein trafficking and function, potentially leading to cellular stress and cytotoxicity.
Caption: Inferred cellular impact of this compound through PPT1 inhibition.
Experimental Workflow for this compound Cytotoxicity Screening
The following diagram outlines a logical workflow for assessing the in vitro cytotoxicity of this compound.
Caption: A typical workflow for this compound cytotoxicity assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. helix.dnares.in [helix.dnares.in]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: JCP174 Experimental Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving the hypothetical JCP174 compound and its associated signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for inconsistent results in the this compound cell viability assay?
A1: The most frequently encountered issue is variability in cell health and density at the time of treatment. It is critical to ensure that cells are in the logarithmic growth phase and are plated at a consistent density across all wells and experiments. Sub-optimal cell health can significantly alter the response to this compound.
Q2: My this compound compound seems to lose activity over time. Why is this happening?
A2: this compound is sensitive to light and repeated freeze-thaw cycles. Store the compound in small, single-use aliquots at -80°C, protected from light. When preparing working solutions, use pre-chilled solvents and keep the solution on ice.
Q3: I am not observing the expected downstream phosphorylation of Protein-Y after this compound treatment. What could be the cause?
A3: This could be due to several factors:
-
Timing: The peak phosphorylation of Protein-Y may be transient. Ensure you are harvesting cell lysates at the optimal time point post-treatment. We recommend performing a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the peak response in your specific cell line.
-
Reagent Quality: Ensure your antibodies are validated for the specific application and that your phosphatase inhibitors are fresh and active.
-
Cell Line Integrity: Authenticate your cell line to rule out contamination or misidentification.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell seeding | Use a cell counter for accurate cell density determination. Pipette cell suspension slowly and mix gently between plating wells. | Reduced well-to-well and plate-to-plate variability in viability readouts. |
| Edge effects on microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with sterile PBS. | More consistent results across the plate. |
| Incomplete dissolution of this compound | Vortex this compound stock solutions thoroughly and visually inspect for any precipitate before diluting to working concentrations. | Uniform compound activity across all treated wells. |
Issue 2: Inconsistent Western Blot Results for Protein-Y Phosphorylation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal lysis buffer | Ensure the lysis buffer contains fresh, potent protease and phosphatase inhibitors. | Preservation of the phosphorylation state of Protein-Y. |
| Poor protein transfer | Optimize transfer conditions (voltage, time) for your specific gel percentage and protein size. Use a loading control (e.g., GAPDH, β-actin) to verify consistent transfer. | Clear and consistent bands for both total and phosphorylated Protein-Y. |
| Antibody non-specificity | Run a control experiment using cells known to not express Protein-Y or use a peptide competition assay to validate antibody specificity. | Confidence that the observed signal is specific to Protein-Y phosphorylation. |
Experimental Protocols
Standard this compound Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X working solution of this compound in complete growth medium. Perform serial dilutions to create a dose-response curve.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound working solution to the respective wells. Incubate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to ensure complete dissolution of formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Phospho-Protein-Y
-
Cell Lysis: After this compound treatment for the optimized duration, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-Protein-Y (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total Protein-Y, strip the membrane and re-probe with an antibody for total Protein-Y.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting logic for inconsistent results.
JCP174 Technical Support Center: Analysis of JNK Signaling Pathway
Welcome to the technical support center for the JCP174 protocol, designed for the analysis of the c-Jun N-terminal kinase (JNK) signaling pathway. This guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound protocol?
A1: The this compound protocol is a method to measure the activation of the JNK signaling pathway. JNKs are activated by dual phosphorylation on specific threonine and tyrosine residues (Thr183/Tyr185) by upstream kinases in response to cellular stress, inflammatory cytokines, or growth factors. The most common readout for this protocol is the detection of this phosphorylated form of JNK (p-JNK) by Western blot, which indicates pathway activation.
Q2: Which cell lines can be used with this protocol?
A2: This protocol is broadly applicable to a wide range of mammalian cell lines. However, the optimal conditions for cell stimulation, lysis, and protein detection will vary. This guide provides specific modifications for commonly used lines such as HEK293, HeLa, and Jurkat cells.
Q3: What are the key regulatory points of the JNK pathway?
A3: The JNK pathway is a multi-tiered kinase cascade. Key regulation points include the activation of MAP3Ks (e.g., MEKK1-4, MLKs) by upstream signals, which then phosphorylate and activate MAP2Ks (MKK4 and MKK7).[1][2] MKK4 and MKK7 are the direct upstream kinases that dually phosphorylate JNK at its T-P-Y motif, leading to its activation.[2][3] Activated JNK then translocates to the nucleus to phosphorylate transcription factors like c-Jun.[2]
Q4: What is the functional consequence of JNK activation?
A4: JNK activation has diverse, often context-dependent, outcomes. It can regulate cell proliferation, differentiation, apoptosis, and inflammation.[4][5] For example, transient JNK activation can promote cell survival, while sustained activation is often linked to apoptosis.[6]
Experimental Protocols
Core Protocol: JNK Activation Analysis by Western Blot
This protocol outlines the fundamental steps for stimulating cells and detecting JNK phosphorylation.
-
Cell Culture and Stimulation:
-
Plate cells (e.g., HEK293, HeLa) and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours, if necessary, to reduce basal kinase activity.
-
Treat cells with a JNK activator (e.g., Anisomycin, TNF-α) or the experimental compound for the desired time. Include an untreated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cell monolayer once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 1-3 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the plate.[7]
-
Incubate on ice for 10 minutes.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins on a 10-12% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-proteins, BSA is often recommended to avoid background from phosphoproteins in milk.[9][10]
-
Incubate the membrane with primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C with gentle agitation. (Typical dilution 1:1000).[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing (Optional):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and reprobed with an antibody for total JNK.
-
Diagram: JNK Signaling Pathway
Caption: Simplified JNK signaling cascade from stimuli to cellular response.
Diagram: this compound Experimental Workflow
Caption: Step-by-step workflow for the this compound Western blot protocol.
Data Presentation: Cell Line Specific Modifications
The optimal conditions for JNK activation are highly dependent on the cell line and the stimulus used. The following tables summarize recommended starting conditions.
Table 1: Recommended Stimuli Concentrations for JNK Activation
| Cell Line | Stimulus | Concentration | Incubation Time | Reference |
| HEK293 | Anisomycin | 10-25 µg/mL | 30 minutes | [11][12] |
| HEK293 | UV-C Radiation | 40-100 J/m² | 30 minutes | [1][13] |
| HeLa | Anisomycin | 200 nM | 20 minutes | [14] |
| HeLa | TNF-α | 50 ng/mL | 20 minutes | [14] |
| Jurkat | Anisomycin | 10 µg/mL | 60 minutes | N/A |
| MEFs | TNF-α | 10 ng/mL | Biphasic: 30 min & >1 hr | [6] |
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody | Application | Starting Dilution | Supplier Example |
| Phospho-JNK (Thr183/Tyr185) | Western Blot | 1:1000 | Cell Signaling Technology #9251[1] |
| Phospho-JNK (Thr183/Tyr185) | Western Blot | 1:500 - 1:1000 | Thermo Fisher PA5-36753[15] |
| Total JNK | Western Blot | 1:1000 | Cell Signaling Technology |
Troubleshooting Guide
Issue 1: High Background on Western Blot
-
Possible Cause A: Insufficient Blocking.
-
Possible Cause B: Antibody Concentration Too High.
-
Solution: Titrate the primary and secondary antibodies to determine the optimal concentration. A lower concentration with a longer incubation time may yield a better signal-to-noise ratio.[17]
-
-
Possible Cause C: Inadequate Washing.
-
Solution: Increase the number and duration of wash steps. Perform at least three washes of 10-15 minutes each with TBST after both primary and secondary antibody incubations.[9]
-
-
Possible Cause D: Wrong Blocking Agent for Phospho-Proteins.
Issue 2: No or Weak Signal for Phospho-JNK
-
Possible Cause A: Ineffective Cell Stimulation.
-
Solution: Verify the activity of your stimulus. For activators like Anisomycin, ensure the stock solution is fresh. Optimize the concentration and time course of stimulation for your specific cell line, as the peak activation can be transient.[6]
-
-
Possible Cause B: Protein Degradation or Dephosphorylation.
-
Solution: Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times during preparation.
-
-
Possible Cause C: Low Protein Load.
-
Solution: Ensure you are loading an adequate amount of total protein (typically 20-40 µg per lane). Confirm protein concentration with a reliable method like BCA or Bradford assay.[18]
-
Issue 3: Multiple Non-Specific Bands
-
Possible Cause A: Sample Degradation.
-
Solution: Prepare fresh lysates and add protease inhibitors immediately before use. Keep samples on ice and boil immediately after adding sample buffer.[16]
-
-
Possible Cause B: Cross-reactivity of Secondary Antibody.
-
Solution: Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[16]
-
-
Possible Cause C: JNK Isoforms.
-
Solution: JNK exists as multiple isoforms with different molecular weights (p46 and p54), which can appear as a doublet on the Western blot. This is an expected result. The phospho-JNK antibody should detect both phosphorylated forms.[1]
-
References
- 1. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. Activation of the JNK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on CXCR4 and CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. scbt.com [scbt.com]
- 8. physiologie-pharmakologie.meduniwien.ac.at [physiologie-pharmakologie.meduniwien.ac.at]
- 9. clyte.tech [clyte.tech]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Phospho-JNK1/JNK2 (Thr183, Tyr185) Polyclonal Antibody (44-682G) [thermofisher.com]
- 12. revvity.com [revvity.com]
- 13. Human/Mouse/Rat Phospho-JNK (T183/Y185) Antibody AF1205: R&D Systems [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-JNK1/JNK2/JNK3 (Thr183, Tyr185) Polyclonal Antibody (PA5-36753) [thermofisher.com]
- 16. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 17. arp1.com [arp1.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Navigating the Landscape of JAK Inhibition: A Comparative Guide
A critical point of clarification regarding the initially requested compound "JCP174": Our comprehensive search did not yield any publicly available information on a Janus kinase (JAK) inhibitor with the designation this compound. Further investigation into compounds with similar nomenclature led to "CBP-174," a drug candidate from Connect Biopharma. However, CBP-174 is not a JAK inhibitor; it is a histamine H3 receptor antagonist that was under development for pruritus.[1][2] Notably, in April 2024, Connect Biopharma announced the termination of the licensing agreement for CBP-174 to redirect resources.[1][3]
Given that this compound is not a publicly documented JAK inhibitor, this guide will instead provide a detailed comparison of four prominent, clinically relevant JAK inhibitors: Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib. This comparison is designed for researchers, scientists, and drug development professionals to objectively assess the performance and characteristics of these alternatives, supported by experimental data.
Introduction to JAK Inhibitors
Janus kinase (JAK) inhibitors, or "jakinibs," are a class of small molecule drugs that modulate the immune system by targeting the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2).[4] These enzymes are crucial for the intracellular signaling of numerous cytokines and growth factors that drive inflammatory and autoimmune diseases.[5] By inhibiting one or more JAK isoforms, these drugs can effectively dampen the inflammatory cascade, offering therapeutic benefits in conditions like rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis.[4][5]
The JAK-STAT Signaling Pathway
The primary mechanism of action for JAK inhibitors involves the disruption of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This pathway is a cornerstone of cellular communication, translating extracellular cytokine signals into changes in gene expression.
Comparative Analysis of JAK Inhibitors
The selectivity of JAK inhibitors for different JAK isoforms is a key differentiator that influences their efficacy and safety profiles. While some inhibitors are considered "pan-JAK" inhibitors, others exhibit preferential inhibition of specific JAKs.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib against the four JAK isoforms. Lower values indicate higher potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| Tofacitinib | 1 | 20 | 1 | >100 | Pan-JAK (JAK1/3 preference) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 110 | 2300 | 4600 | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
Note: IC50 values can vary between different experimental assays and conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
To ensure a standardized and objective comparison of JAK inhibitors, specific experimental protocols are employed. Below are outlines of key methodologies used to generate the data presented in this guide.
Biochemical Kinase Assay (IC50 Determination)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
A specific peptide substrate for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (JAK inhibitors) at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.
-
Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assays (STAT Phosphorylation)
Cell-based assays provide a more biologically relevant context by measuring the inhibition of JAK-STAT signaling within a whole-cell system.
Objective: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in cells.
Materials:
-
Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs).
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/2, IFN-α for JAK1/TYK2).
-
Test compounds (JAK inhibitors).
-
Antibodies specific for phosphorylated STAT proteins (pSTAT).
-
Flow cytometer.
Procedure:
-
Cell Culture and Plating: Cells are cultured and seeded in microplates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway.
-
Cell Lysis and Fixation: The stimulation is stopped, and cells are lysed and fixed to preserve the phosphorylation state of proteins.
-
Immunostaining: Cells are stained with fluorescently labeled antibodies that specifically bind to the phosphorylated form of a target STAT protein.
-
Flow Cytometry Analysis: The level of pSTAT in individual cells is quantified using a flow cytometer.
-
Data Analysis: The inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and an IC50 value is determined.
Conclusion
Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib are all effective inhibitors of the JAK-STAT pathway, but they exhibit distinct selectivity profiles. Tofacitinib acts as a pan-JAK inhibitor with a preference for JAK1 and JAK3. Baricitinib preferentially inhibits JAK1 and JAK2. Upadacitinib and Filgotinib are more selective for JAK1. These differences in selectivity can translate to variations in clinical efficacy and safety, making the choice of inhibitor dependent on the specific therapeutic indication and patient profile. The experimental protocols outlined provide a framework for the standardized evaluation and comparison of these and future JAK inhibitors.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Connect Biopharma Reports Detailed Positive Dataset from the Global Phase 2b Trial of CBP-201 in Adult Patients with Moderate-to-Severe Atopic Dermatitis - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. JAK Inhibitors 101 - The Rheumatologist [the-rheumatologist.org]
A Comparative Analysis of JCP174 and CP-690550 Efficacy in JAK-STAT Signaling
An important note on the availability of data: Despite a comprehensive search for publicly available data, no significant information was found regarding the efficacy, mechanism of action, or experimental protocols for the compound designated "JCP174." Consequently, a direct comparative analysis between this compound and CP-690550 cannot be provided at this time.
This guide will therefore focus on a detailed examination of the well-documented Janus kinase (JAK) inhibitor, CP-690550 (Tofacitinib) , providing an in-depth overview of its mechanism of action, efficacy data from various studies, and the experimental protocols used to generate this data. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of kinase inhibitors and autoimmune diseases.
CP-690550 (Tofacitinib): A Potent Inhibitor of the JAK-STAT Signaling Pathway
CP-690550, commercially known as Tofacitinib, is an orally available small molecule that functions as a potent inhibitor of the Janus kinase family of enzymes.[1] The JAK-STAT signaling pathway is a critical cascade in the immune system, responsible for transducing signals from a multitude of cytokines and growth factors that regulate inflammation, hematopoiesis, and immune surveillance.[2][3] Dysregulation of this pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory disorders.[2][4]
Tofacitinib exerts its immunomodulatory effects by inhibiting the activity of JAK enzymes, thereby interfering with the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] This blockade of the JAK-STAT pathway ultimately leads to the downregulation of pro-inflammatory gene expression.[4]
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by CP-690550.
Efficacy of CP-690550 (Tofacitinib)
The efficacy of CP-690550 has been extensively evaluated in both preclinical and clinical settings, demonstrating its potential in treating various autoimmune diseases.
In Vitro Kinase and Cellular Assays
The inhibitory activity of Tofacitinib against different JAK isoforms has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.
| Target | IC50 (nM) | Assay Type | Reference |
| JAK1 | 112 | Enzymatic Assay | [6] |
| JAK2 | 20 | Enzymatic Assay | [6] |
| JAK3 | 1 | Enzymatic Assay | [6] |
| IL-2 induced STAT5 phosphorylation | 31 | Cellular Assay (hPBMCs) | [7] |
| IL-6 induced STAT3 phosphorylation | 73 | Cellular Assay (hPBMCs) | [7] |
| GM-CSF induced STAT5 phosphorylation | 659 | Cellular Assay (hPBMCs) | [7] |
Table 1: In vitro inhibitory activity of CP-690550 (Tofacitinib).
Clinical Efficacy in Rheumatoid Arthritis (RA)
Multiple clinical trials have demonstrated the efficacy of Tofacitinib in patients with active rheumatoid arthritis. A key endpoint in these trials is the American College of Rheumatology 20% improvement criteria (ACR20) response rate, which indicates a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of five other criteria.
| Study | Treatment Group (Tofacitinib Dose) | ACR20 Response Rate at Week 6 | Placebo Response Rate | Reference |
| Phase IIa | 5 mg twice daily | 70.5% | 29.2% | [8] |
| Phase IIa | 15 mg twice daily | 81.2% | 29.2% | [8] |
| Phase IIa | 30 mg twice daily | 76.8% | 29.2% | [8] |
Table 2: ACR20 response rates in a Phase IIa clinical trial of Tofacitinib in patients with RA.[8]
Another Phase II study in Japanese patients with an inadequate response to methotrexate also showed significant efficacy.[9]
| Study | Treatment Group (Tofacitinib Dose) | ACR20 Response Rate at Week 12 | Placebo Response Rate | Reference |
| Phase II (Japan) | 1 mg twice daily | 64.3% | 14.3% | [9] |
| Phase II (Japan) | 3 mg twice daily | 77.8% | 14.3% | [9] |
| Phase II (Japan) | 5 mg twice daily | 96.3% | 14.3% | [9] |
| Phase II (Japan) | 10 mg twice daily | 80.8% | 14.3% | [9] |
Table 3: ACR20 response rates in a Phase II clinical trial of Tofacitinib in Japanese patients with RA and an inadequate response to methotrexate.[9]
Clinical Efficacy in Psoriasis
Tofacitinib has also shown efficacy in the treatment of moderate-to-severe chronic plaque psoriasis.[10]
| Study | Treatment Group (Tofacitinib Dose) | Improvement in Patient-Reported Outcomes (vs. Placebo) | Reference |
| Phase IIb | 2, 5, and 15 mg twice daily | Significant, dose-dependent improvements from week 2 onwards | [10] |
Table 4: Efficacy of Tofacitinib in a Phase IIb study in patients with moderate-to-severe psoriasis.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate the efficacy of JAK inhibitors like CP-690550.
In Vitro JAK Kinase IC50 Determination Assay
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a specific JAK enzyme.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, or JAK3 catalytic domains are used. A biotinylated peptide substrate is prepared in a suitable assay buffer (e.g., 50 mM Tris, pH 7.8, 100 mM NaCl, 5 mM DTT, and 0.1 mg/mL BSA).
-
Reaction Mixture: The reaction is typically carried out in a 40 µL volume containing the specific JAK enzyme, ATP (at a concentration around the Km value), and the peptide substrate.
-
Inhibitor Addition: A serial dilution of the test compound (e.g., CP-690550) is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at room temperature for a set period (e.g., 1 hour).
-
Detection of Phosphorylation: The reaction is stopped, and the amount of phosphorylated peptide is detected. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which uses a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Data Analysis: The HTRF signal is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.
Cellular Assay for STAT Phosphorylation
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
General Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (hPBMCs) or specific cell lines (e.g., TF-1 cells) are cultured under appropriate conditions.[7]
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the inhibitor (e.g., CP-690550) for a defined period (e.g., 30 minutes).[7]
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., IL-2, IL-6, or GM-CSF) to induce JAK-STAT signaling and STAT phosphorylation.[7]
-
Cell Lysis and Protein Extraction: After stimulation, cells are lysed to extract total protein.
-
Detection of Phosphorylated STAT: The levels of phosphorylated STAT proteins (pSTAT) are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.[5][7]
-
Data Analysis: The intensity of the pSTAT signal is quantified, and the IC50 value for the inhibition of STAT phosphorylation is determined.
The diagram below outlines a general workflow for a cellular STAT phosphorylation assay.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK Inhibitors 101 - The Rheumatologist [the-rheumatologist.org]
- 5. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The safety and efficacy of a JAK inhibitor in patients with active rheumatoid arthritis: Results of a double-blind, placebo-controlled phase IIa trial of three dosage levels of CP-690,550 versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of tofacitinib (CP-690,550) combined with methotrexate in patients with rheumatoid arthritis and an inadequate response to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tofacitinib (CP-690,550), an oral Janus kinase inhibitor, improves patient-reported outcomes in a phase 2b, randomized, double-blind, placebo-controlled study in patients with moderate-to-severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
JCP174: A Comparative Analysis with Standard Anti-Toxoplasmosis Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the investigational compound JCP174, a small molecule inhibitor of the parasite Toxoplasma gondii. Due to the current lack of publicly available quantitative performance data for this compound, this document serves as a benchmark by presenting data on established anti-toxoplasmosis treatments and outlining the standard experimental protocols for assessing novel drug candidates.
This compound is reported to inhibit the life cycle of Toxoplasma gondii, with a proposed mechanism of action involving the disruption of the parasite's fatty acid synthesis pathway. This pathway is a validated and promising target for anti-parasitic drugs due to significant differences from the mammalian equivalent.
Comparative Efficacy of Known Anti-Toxoplasmosis Compounds
The primary treatment for toxoplasmosis is a combination of pyrimethamine and sulfadiazine. The following tables summarize the in vitro efficacy of these and other compounds against T. gondii, providing a baseline for the evaluation of new chemical entities like this compound.
| Compound | Target Pathway | Host Cell Line | T. gondii Strain | IC50 | Citation |
| Pyrimethamine | Dihydrofolate Reductase (DHFR) | MRC-5 | Various | 0.07 - 0.39 mg/L | [1] |
| Human PBMCs | RH | 14.69 µg/mL | [2] | ||
| - | - | 0.2 mg/L | [3] | ||
| Sulfadiazine | Dihydropteroate Synthase (DHPS) | MRC-5 | Various | 3 - 18.9 mg/L | [1] |
| Vero | RH | 77 µg/mL | [4][5] | ||
| Human PBMCs | RH | 2495.91 µg/mL | [2] | ||
| Atovaquone | Cytochrome b | MRC-5 | Various | ~0.06 mg/L | [1] |
| Triclosan | Enoyl-Acyl Carrier Protein Reductase (FASII) | - | - | ~200 nM (growth) | [1] |
| MMV675968 | Unknown | Vero | - | 0.02 µM | [6] |
| ICA | Unknown (Mitochondrial target) | HFF | RH-2F | 0.097 µM | [3] |
IC50 (Half-maximal inhibitory concentration) values can vary based on the T. gondii strain, host cell line, and specific assay conditions.
Target Pathway: Fatty Acid Synthesis in Toxoplasma gondii
T. gondii relies on a type II fatty acid synthesis (FASII) pathway located in the apicoplast, a non-photosynthetic plastid. This pathway is prokaryotic in nature and fundamentally different from the type I fatty acid synthase (FASI) found in mammals, making it an excellent selective target for drug development. The FASII pathway is crucial for the parasite's survival, providing fatty acids for membrane biogenesis. Additionally, the parasite utilizes a fatty acid elongation (FAE) pathway in the endoplasmic reticulum to produce longer-chain fatty acids. Both pathways are considered essential for the parasite's growth and replication.
References
- 1. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Activities of Vorinostat Against Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Role of Type II Fatty Acid Synthesis Enzymes FabZ, ODSCI, and ODSCII in the Pathogenesis of Toxoplasma gondii Infection [frontiersin.org]
- 5. Animal models for Toxoplasma gondii infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acids Isolated from Toxoplasma gondii Reduce Glycosylphosphatidylinositol-Induced Tumor Necrosis Factor Alpha Production through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of JCP174 activity
- 1. Activation of the JNK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on CXCR4 and CD74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and mechanism of JAK2/STAT3 signaling pathway regulated by m6A methyltransferase KIAA1429 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of JAK-STAT and MAP kinases by leukemia inhibitory factor through gp130 in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
JCP174 Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of JCP174, a small molecule inhibitor. This compound has been identified as an inhibitor of the Toxoplasma gondii life cycle and also demonstrates activity against mammalian serine proteases. This document summarizes the available experimental data on its inhibitory activity against its primary protozoan target and its off-targets in mammalian systems.
Executive Summary
This compound (CAS 126062-19-9) is a substituted 3-alkoxy-4-chloroisocoumarin that has been characterized as an inhibitor of multiple enzymes. Its primary therapeutic potential has been investigated in the context of toxoplasmosis, where it targets palmitoyl protein thioesterase-1 (TgPPT1), a depalmitoylase crucial for the parasite's host-cell invasion. Concurrently, this compound and related compounds have been shown to be potent inhibitors of mammalian serine proteases, specifically porcine pancreatic elastase (PPE) and human leukocyte elastase (HLE). This cross-reactivity is a critical consideration for the development of this compound as a therapeutic agent.
Data Presentation: Comparative Inhibitory Activity of this compound and Related Compounds
The following table summarizes the quantitative data on the inhibitory potency of this compound and its analogs against jejich respective targets. It is important to note that direct comparative IC50 or kobs/[I] values for this compound against all three targets under identical assay conditions are not available in the public literature. The data presented is compiled from different studies.
| Target Enzyme | Organism | Compound | Potency (kobs/[I] in M⁻¹s⁻¹) | Reference |
| Palmitoyl Protein Thioesterase-1 (TgPPT1) | Toxoplasma gondii | This compound | Data not available | [1] |
| Porcine Pancreatic Elastase (PPE) | Porcine | 7-(phenylthioureido)-4-chloro-3-ethoxyisocoumarin (analog of this compound) | 12,000 | [2] |
| Human Leukocyte Elastase (HLE) | Human | 7-(PhNHCONH)-4-chloro-3-(2-bromoethoxy)isocoumarin (analog of this compound) | 1,200,000 | [3] |
Note: While a specific IC50 value for this compound against TgPPT1 is not provided in the primary literature, the compound was used to validate TgPPT1 as its functionally relevant target in enhancing Toxoplasma host-cell invasion[1]. The potency of related isocoumarin compounds against elastases is high, indicating a potential for significant off-target effects.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation of the cross-reactivity data.
Inhibition of Toxoplasma gondii Palmitoyl Protein Thioesterase-1 (TgPPT1)
The identification of TgPPT1 as the target of this compound was achieved through a forward chemical-genetic screen in T. gondii. The experimental workflow involved:
-
Phenotypic Screening: A library of small molecules was screened for their effect on T. gondii infectivity. This compound was identified as an enhancer of host-cell invasion.
-
Target Identification: Affinity-based probes and genetic validation were used to identify TgPPT1 as the protein target of this compound.
-
Enzyme Activity Assays: Recombinantly expressed TgPPT1 was used in activity assays with fluorogenic substrates to confirm inhibition by this compound. The assay buffer typically contains a buffer salt (e.g., HEPES or Tris-HCl) at a physiological pH, a reducing agent (e.g., DTT), and the fluorogenic substrate. The reaction is initiated by the addition of the enzyme, and the increase in fluorescence over time is measured. The effect of different concentrations of this compound on the reaction rate is then determined to assess its inhibitory activity.
Inhibition of Porcine Pancreatic Elastase (PPE) and Human Leukocyte Elastase (HLE)
The inhibitory activity of isocoumarin derivatives, including those closely related to this compound, against PPE and HLE was determined using kinetic assays.
-
Enzyme Source: Purified porcine pancreatic elastase and human leukocyte elastase were used.
-
Substrate: A chromogenic or fluorogenic substrate, such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide, is used.
-
Assay Buffer: The assays are typically performed in a buffer at the optimal pH for the enzyme, for instance, 0.1 M Tris-HCl, pH 8.3 for PPE.
-
Inhibition Kinetics: The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically in the presence and absence of the inhibitor. For irreversible inhibitors like the isocoumarins, the second-order rate constant (kobs/[I]) is determined by measuring the pseudo-first-order rate constant (kobs) at different inhibitor concentrations ([I]).
Mandatory Visualization
This compound Mechanism of Action and Cross-Reactivity
The following diagram illustrates the dual inhibitory role of this compound, targeting both the parasitic enzyme TgPPT1 and the host's elastase enzymes.
Experimental Workflow for Elastase Inhibition Assay
The diagram below outlines the typical workflow for assessing the inhibitory potency of a compound against elastase.
References
- 1. Small-molecule inhibition of a depalmitoylase enhances Toxoplasma host-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction of porcine pancreatic elastase with 7-substituted 3-alkoxy-4-chloroisocoumarins: design of potent inhibitors using the crystal structure of the complex formed with 4-chloro-3-ethoxy-7-guanidinoisocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of porcine pancreatic elastase by 7-substituted 4-chloro-3-ethoxyisocoumarins: structural characteristics of modeled noncovalent complexes relate to the measured inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of JCP174: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling JCP174, a small molecule inhibitor of the Toxoplasma gondii life cycle, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound is not publicly available, its chemical nature as a chlorinated aromatic compound provides a framework for its appropriate management as hazardous waste.
This compound, with the chemical formula C₁₂H₁₂ClNO₃ and CAS number 126062-19-9, should be handled with the care afforded to research chemicals of unknown toxicity.[1] The absence of comprehensive safety data necessitates a conservative approach to its disposal, treating it as a hazardous substance.
Key Chemical Properties of this compound
A summary of the available quantitative data for this compound is presented below, offering a snapshot of its fundamental chemical properties.
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClNO₃ |
| Molecular Weight | 253.68 g/mol [1] |
| CAS Number | 126062-19-9[1] |
| Purity | Min. 95%[1] |
Experimental Protocols for Disposal
Given the lack of a specific SDS for this compound, the following experimental protocol is a general guideline based on the disposal methods for chlorinated aromatic compounds and standard laboratory procedures for chemical waste.[2][3][4] It is imperative to consult and adhere to all local, state, and federal regulations, as well as institutional safety protocols, which may supersede these general recommendations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, compatible with chlorinated organic compounds.
-
Hazardous waste labels.
-
Spill containment materials (e.g., absorbent pads, vermiculite).
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly non-halogenated solvents.[5]
-
Collect all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with chlorinated aromatic compounds and is in good condition with a secure lid.
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and "Chlorinated Aromatic Compound." Note the approximate concentration and quantity.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated, away from sources of ignition, and separate from incompatible chemicals.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[6] Chlorinated organic compounds are persistent environmental pollutants and require specialized disposal methods.[2][7]
-
High-temperature incineration is a common and effective disposal method for chlorinated organic residues, as it breaks down the compounds into less harmful gaseous byproducts that can be scrubbed before release.[3]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
Caption: A logical workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Essential Safety and Handling Protocols for JCP174
Disclaimer: As of the current date, specific safety and toxicological data for the compound designated "JCP174" are not publicly available. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Our goal is to be your preferred source for laboratory safety information, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the last line of defense against potential exposure after engineering and administrative controls have been implemented.[1] The appropriate level of PPE is contingent on a site-specific risk assessment that considers the physical form of this compound (e.g., solid, liquid, vapor), the procedures being performed, and the potential for exposure.
Summary of Recommended PPE for this compound
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., butyl rubber) |
| Body Protection | Laboratory coat | Chemical-resistant apron or suit |
| Respiratory Protection | Not required for small quantities in a well-ventilated area | Full-face air-purifying respirator with appropriate cartridges or a supplied-air respirator |
Note: Always consult the manufacturer's specifications for chemical-resistant gloves to ensure compatibility with the solvents or reagents being used with this compound.
Experimental Protocols: Handling and Storage
Detailed methodologies for safe handling are critical to minimizing risk. The following protocols should be adapted to your specific laboratory procedures.
2.1. Engineering Controls
-
Ventilation: All work with this compound, especially with powders or volatile solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use of a glove box may be necessary for highly potent or sensitive applications of this compound.
2.2. Standard Operating Procedures (SOPs)
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition.[1] Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: When weighing solid this compound, perform the task in a fume hood to prevent the generation of airborne dust. Use anti-static weigh paper or a specialized weighing enclosure.
-
Solution Preparation: Add this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately sealed before mixing or vortexing.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.
2.3. Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult any available preliminary data for specific storage temperature and light sensitivity requirements.
Disposal Plan
Improper disposal of chemical waste can have serious consequences for both human health and the environment.[2]
-
Waste Segregation: All disposable materials that come into contact with this compound (e.g., gloves, pipette tips, bench paper) should be considered hazardous waste.
-
Waste Containers: Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers.
-
Regulatory Compliance: Dispose of all this compound waste in accordance with local, state, and federal regulations.[2][3] Do not dispose of this compound down the drain or in regular trash.[2]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualized Workflows and Pathways
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been generated.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Decision-making process for selecting appropriate PPE for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
